2-Propyl-1,3-dioxolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDUOUVZQRZOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276647 | |
| Record name | 2-Propyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3390-13-4 | |
| Record name | 2-Propyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-1,3-dioxolane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyl-1,3-dioxolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPYL-1,3-DIOXOLANE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-1,3-dioxolane, a cyclic acetal, is a versatile organic compound with applications in various scientific fields. It belongs to the dioxolane class of heterocyclic compounds, characterized by a five-membered ring containing two oxygen atoms. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and precision to support its application in laboratory and research settings.
Core Physical and Chemical Properties
This compound is a colorless liquid with a slightly sweet odor.[1] It is characterized by the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[2] A summary of its key physical and chemical properties is presented in the tables below.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Slightly sweet | [1] |
| Boiling Point | ~134.6 °C | [1] |
| Melting Point | -63.1 °C | [1] |
| Density | 0.92 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and acetone. | [1] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3390-13-4 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCCC1OCCO1 | [2] |
| InChI | InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 | [2] |
| InChIKey | JSDUOUVZQRZOOY-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol.[1] This condensation reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Acid-Catalyzed Acetalization
Materials:
-
Butanal (Butyraldehyde)
-
Ethylene glycol
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the anhydrous solvent, butanal, and a molar excess of ethylene glycol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
A study utilizing activated carbon-supported tungstosilicic acid as a catalyst reported a yield of 87.5% for this compound with a 1:1.5 molar ratio of butanal to ethylene glycol and 1.0 wt% catalyst loading at temperatures between 86-113°C.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound via acid-catalyzed acetalization.
Spectral Data
Characterization of this compound is typically achieved through spectroscopic methods.
-
Mass Spectrometry (MS): The NIST WebBook and PubChem provide the electron ionization mass spectrum of this compound.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem provides 13C NMR spectral data.[2] A detailed analysis of both ¹H and ¹³C NMR spectra would be necessary for complete structural elucidation.
-
Infrared (IR) Spectroscopy: The presence of C-O-C stretching vibrations is a characteristic feature in the IR spectrum of dioxolanes.
Chemical Reactivity
This compound, as a cyclic acetal, exhibits reactivity characteristic of this functional group. The acetal linkage is stable to basic and nucleophilic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and diol.
Oxidation
Dioxolanes can be oxidized, although this is not a common transformation. Strong oxidizing agents like potassium permanganate or osmium tetroxide can potentially cleave the ring or oxidize the propyl side chain to form corresponding carboxylic acids or ketones.[1]
Reduction
The acetal group is generally stable to many reducing agents. However, under specific conditions, such as with strong hydride reagents in the presence of a Lewis acid (e.g., LiAlH₄-AlCl₃), the C-O bonds of the acetal can be reductively cleaved to yield an ether.[4]
Nucleophilic Substitution
Nucleophilic substitution at the C2 position of the dioxolane ring is not a typical reaction for simple acetals like this compound. The carbon atom is already at the aldehyde oxidation state and is not typically susceptible to direct displacement by nucleophiles unless activated.
Applications
This compound finds use in several areas of chemical research and industry:
-
Protecting Group: The primary application of the 1,3-dioxolane moiety is as a protecting group for aldehydes and ketones in multi-step organic synthesis. Its stability in basic and neutral media allows for chemical transformations on other parts of a molecule without affecting the carbonyl group.
-
Solvent and Reaction Medium: Its physical properties make it a suitable solvent and reaction medium for various organic reactions.[1]
-
Chromatography: It can be used in chromatographic techniques for the separation of compounds.[1]
-
Flavor and Fragrance: Some dioxolane derivatives are used in the flavor and fragrance industry.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable compound with well-defined physical and chemical properties. Its synthesis is straightforward, and its primary utility lies in its role as a protecting group in organic synthesis. This guide provides essential technical information to aid researchers and scientists in the effective and safe use of this compound in their work. Further research into its potential biological activities could unveil new applications in drug development and other life sciences.
References
2-Propyl-1,3-dioxolane (CAS: 3390-13-4): A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the chemical synthesis and physicochemical properties of 2-Propyl-1,3-dioxolane based on publicly available data. It is intended for an audience of researchers, scientists, and drug development professionals. Notably, there is a significant lack of published data regarding the biological activity, signaling pathways, and detailed toxicology of this compound. Therefore, sections pertaining to these areas will highlight the existing knowledge gaps and suggest avenues for future research.
Core Chemical and Physical Data
This compound is a cyclic acetal with a five-membered ring containing two oxygen atoms. It is a colorless liquid with a faint, sweet odor and is soluble in various organic solvents.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3390-13-4 | [1] |
| Boiling Point | 132.0 - 134.6 °C | [1] |
| Melting Point | -63.1 °C | [1] |
| Density | 0.92 g/cm³ | [1] |
| Flash Point | 33.8 °C (93.0 °F) | |
| Solubility | Soluble in alcohol; Water solubility: 1.209e+004 mg/L @ 25 °C (estimated). | |
| logP (o/w) | 1.102 (estimated) |
Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol.[1] This condensation reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[1]
General Reaction Scheme
Caption: Acid-catalyzed acetalization of butanal and ethylene glycol.
Synthesis Parameters
Various catalysts and reaction conditions have been reported for the synthesis of this compound. A summary of these parameters is presented below.
| Catalyst | Molar Ratio (Butanal:Ethylene Glycol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Source(s) |
| p-Toluenesulfonic acid (p-TSA) | - | 70 - 110 | 2 - 6 | 70 - 90 | [1] |
| Tungstosilicic acid | 1:1.5 | 86 - 113 | 1 | 87.5 | [1] |
| Activated carbon-supported tungstosilicic acid | 1:1.5 | 86 - 113 | - | 87.5 | [1] |
| Bismuth(III) triflate | - | - | - | - | |
| Iodine | - | - | - | - |
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol for the synthesis of this compound based on the general principles of acid-catalyzed acetalization. Note: This protocol is for informational purposes only and should be adapted and optimized with appropriate laboratory safety precautions.
Caption: A typical laboratory workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The flask is charged with a suitable solvent (e.g., toluene).
-
Addition of Reagents: Butanal and a molar excess of ethylene glycol (e.g., 1.5 equivalents) are added to the flask. A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is then introduced.
-
Reaction: The mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The organic layers are combined.
-
Drying and Filtration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation to yield this compound as a colorless liquid.
Chemical Reactivity
This compound, as a cyclic acetal, can undergo several chemical transformations.
-
Oxidation: It can be oxidized to the corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.[1]
-
Reduction: Reduction with agents such as lithium aluminum hydride can yield alcohols.[1]
-
Substitution: Nucleophilic substitution reactions can occur, leading to substituted dioxolanes.[1]
-
Ring Opening: The dioxolane ring can be opened under certain conditions. For instance, reaction with boron trichloride can yield 2-butoxyethanol.
Biological and Toxicological Profile: A Knowledge Gap
A thorough review of the scientific literature reveals a significant lack of data on the biological activity and toxicology of this compound.
Biological Activity
While some sources suggest potential antimicrobial and antioxidant properties, there are no published studies providing quantitative data (e.g., MIC, IC50, EC50 values) to substantiate these claims.[1] The compound has been identified as a volatile component in some natural products, but its specific biological role in these contexts has not been elucidated. Due to the absence of data, no signaling pathways involving this compound can be described.
Toxicology and Safety
The available toxicological information is limited to GHS hazard statements, which indicate that this compound is harmful if swallowed and causes serious eye irritation.[1] There is a lack of comprehensive studies on its acute and chronic toxicity, mutagenicity, and carcinogenicity.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
Applications and Future Perspectives
Currently, the primary applications of this compound are in organic synthesis as a solvent and a protecting group for the carbonyl functionality of butanal. It has also been used in chromatography for the separation of compounds.[1]
For drug development professionals, the 1,3-dioxolane scaffold is a known motif in various pharmacologically active molecules. However, the specific potential of this compound in this arena remains unexplored.
Future research should focus on:
-
Systematic biological screening: Evaluating its activity against a panel of bacterial and fungal strains, as well as its antioxidant potential through established in vitro assays.
-
Cytotoxicity studies: Assessing its effect on various cell lines to determine its potential as a therapeutic agent or to understand its toxicity profile.
-
Toxicological assessment: Conducting comprehensive studies to determine its LD50 and to investigate its potential for chronic toxicity, mutagenicity, and carcinogenicity.
-
Derivative synthesis: Using this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications.
References
An In-depth Technical Guide to 2-Propyl-1,3-dioxolane: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Propyl-1,3-dioxolane. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, a protecting group in organic synthesis, or explore its potential biological activities.
Molecular Structure and Chemical Formula
This compound is a cyclic acetal. Its structure consists of a five-membered dioxolane ring with a propyl group attached at the C2 position. The dioxolane ring is characterized by two oxygen atoms at positions 1 and 3.
Physicochemical Properties
This compound is a colorless liquid with a slightly sweet odor. It is soluble in various organic solvents such as ethanol, ethyl acetate, and acetone.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Weight | 116.16 g/mol [1] |
| Density | 0.92 g/cm³ |
| Boiling Point | Approximately 134.6°C |
| Melting Point | -63.1°C |
Chemical Reactivity and Applications
This compound exhibits reactivity typical of a cyclic acetal. It can undergo oxidation to form corresponding carboxylic acids or ketones and can be reduced to yield alcohols. It may also participate in nucleophilic substitution reactions.
Its primary applications include:
-
Solvent and Reaction Medium: Due to its relatively low polarizability and dipole moment, it serves as a valuable solvent in organic synthesis.
-
Protecting Group: The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in multi-step organic syntheses due to its stability under basic and nucleophilic conditions.
-
Chromatography: Its properties make it useful in various chromatographic separation techniques.
-
Potential Biological Activity: Preliminary research suggests potential antimicrobial and antioxidant properties, indicating its potential as a lead compound in the development of new drugs or functional food ingredients.
Experimental Protocols: Synthesis of this compound
The most common method for synthesizing this compound is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product. p-Toluenesulfonic acid monohydrate is a commonly used catalyst for this transformation.[2]
Detailed Methodology for Acid-Catalyzed Acetalization:
Materials:
-
Butanal (1.0 equivalent)
-
Ethylene glycol (1.2 - 2.0 equivalents)[2]
-
p-Toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents)[2]
-
Toluene (or Benzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[2]
-
Brine (saturated aqueous NaCl solution)[2]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus[2]
-
Reflux condenser[2]
-
Magnetic stirrer and stir bar[2]
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add the butanal (1.0 eq), ethylene glycol (1.2-2.0 eq), and p-toluenesulfonic acid monohydrate (0.01-0.05 eq).[2]
-
Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.[2]
-
Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified by distillation to yield pure this compound.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for the synthesis of this compound.
Figure 1: Molecular Structure of this compound
Figure 2: Experimental Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to 2-Propyl-1,3-dioxolane
This technical guide provides a comprehensive overview of 2-Propyl-1,3-dioxolane, a cyclic acetal with applications in organic synthesis and as a potential building block in the development of novel compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature
The compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: this compound[1][2]
Synonyms:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂[1][2][3] |
| Molecular Weight | 116.16 g/mol [1][2] |
| CAS Number | 3390-13-4[1][2] |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 132.0 to 134.6 °C at 760 mm Hg[1][4] |
| Melting Point | -63.1 °C[1] |
| Density | 0.92 g/cm³[1] |
| Vapor Pressure | 10.848 mmHg at 25 °C (estimated)[4] |
| Flash Point | 33.8 °C (93.0 °F) (estimated)[4] |
| logP (o/w) | 1.102 (estimated)[4] |
| Solubility | Soluble in alcohol; water solubility of 1.209e+004 mg/L at 25 °C (estimated)[1][4] |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Acetalization
A common and straightforward method for the synthesis of this compound is the acid-catalyzed condensation reaction between butanal (butyraldehyde) and ethylene glycol.[1] This reaction is an example of cyclic acetal formation.
Materials:
-
Butanal
-
Ethylene glycol
-
Anhydrous toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid or a tungstosilicic acid-based catalyst)[1]
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add butanal and ethylene glycol (a slight molar excess of ethylene glycol, e.g., 1:1.5, can be used to drive the reaction to completion).[1]
-
Add anhydrous toluene as the solvent to facilitate the azeotropic removal of water.
-
Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid or tungstosilicic acid on a support).[1]
-
The reaction mixture is heated to reflux with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.[5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.[5]
-
The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5]
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.[5]
-
The resulting crude product can be purified by fractional distillation to yield pure this compound.
Visualized Synthesis Pathway
The following diagram illustrates the synthetic pathway for this compound from butanal and ethylene glycol.
Caption: Synthesis of this compound.
References
- 1. Buy this compound | 3390-13-4 [smolecule.com]
- 2. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Technical Grade) [lgcstandards.com]
- 4. 2-propyl dioxolane, 3390-13-4 [thegoodscentscompany.com]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Propyl-1,3-dioxolane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Propyl-1,3-dioxolane (CAS No. 3390-13-4). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document includes structured data tables for easy reference, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.83 | t | 1H | 5.0 | H-2 |
| 3.98 - 3.82 | m | 4H | - | H-4, H-5 |
| 1.62 | p | 2H | 7.4 | H-1' |
| 1.43 | h | 2H | 7.4 | H-2' |
| 0.92 | t | 3H | 7.4 | H-3' |
Solvent: CDCl₃, Spectrometer Frequency: 90 MHz
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 110.0 | C-2 |
| 64.9 | C-4, C-5 |
| 34.0 | C-1' |
| 17.5 | C-2' |
| 14.1 | C-3' |
Solvent: CDCl₃, Spectrometer Frequency: 22.63 MHz
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (alkane) |
| 2870 | Strong | C-H stretch (alkane) |
| 1460 | Medium | C-H bend (alkane) |
| 1140 | Strong | C-O stretch (acetal) |
| 1040 | Strong | C-O stretch (acetal) |
Sample Preparation: Neat
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 115 | 10 | [M-H]⁺ |
| 87 | 35 | [M-C₂H₅]⁺ |
| 73 | 100 | [M-C₃H₅]⁺ |
| 45 | 50 | [C₂H₅O]⁺ |
| 43 | 80 | [C₃H₇]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer.
-
Sample Preparation: A small amount of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate signal detection.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A drop of neat this compound was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.
-
Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.
Mass Spectrometry (MS)
The mass spectrum was recorded on a mass spectrometer coupled with a gas chromatograph (GC-MS).
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent was injected into the gas chromatograph. The GC was equipped with a suitable capillary column to separate the analyte from any impurities.
-
Ionization: As the compound eluted from the GC column, it entered the mass spectrometer's ion source, where it was subjected to electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting positively charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each fragment was measured by an electron multiplier detector, and the data was compiled into a mass spectrum.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Propyl-1,3-dioxolane. It includes detailed tables of ¹H and ¹³C NMR spectral data, standardized experimental protocols for data acquisition, and visual diagrams to elucidate the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the structural elucidation and quality control of this important chemical entity.
Introduction
This compound is a cyclic acetal that finds applications as a protecting group for aldehydes in organic synthesis and as a fragrance component. A thorough understanding of its structure is paramount for its effective utilization and for ensuring its purity. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing the necessary data and protocols for its characterization.
Molecular Structure and Atom Numbering
The molecular structure of this compound with the standardized atom numbering for NMR signal assignment is presented below. This numbering scheme is used throughout this guide to correlate spectral data with the corresponding nuclei.
Quantitative NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 4.85 | Triplet (t) | 5.0 | 1H |
| H-4, H-5 | 3.92 | Multiplet (m) | - | 4H |
| H-1' | 1.60 | Quintet (quin) | 7.5 | 2H |
| H-2' | 1.42 | Sextet (sxt) | 7.5 | 2H |
| H-3' | 0.92 | Triplet (t) | 7.5 | 3H |
¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-2 | 109.4 |
| C-4, C-5 | 64.8 |
| C-1' | 36.4 |
| C-2' | 17.5 |
| C-3' | 14.2 |
Experimental Protocols
The following sections detail the standardized methodologies for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
¹H NMR Data Acquisition
A standard ¹H NMR spectrum is acquired using a 400 MHz (or higher) spectrometer with the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1): Centered in the spectral region of interest.
¹³C NMR Data Acquisition
A standard proton-decoupled ¹³C NMR spectrum is acquired using a 100 MHz (or higher, corresponding to the proton frequency) spectrometer with the following parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Transmitter Frequency Offset (O1): Centered in the spectral region of interest.
Logical Workflow for NMR Spectral Analysis
The process of NMR spectral analysis, from sample preparation to final data interpretation, follows a logical workflow. The diagram below illustrates the key stages involved in this process.
Conclusion
This technical guide provides a detailed and comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated spectral data, coupled with the standardized experimental protocols, offer a robust framework for the identification and characterization of this compound. The inclusion of a logical workflow diagram further clarifies the analytical process, making this guide a valuable asset for researchers, scientists, and professionals in drug development and related fields. The information presented herein should facilitate accurate structural verification and purity assessment of this compound in various applications.
Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-Propyl-1,3-dioxolane
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the mass spectrometry fragmentation pattern of 2-Propyl-1,3-dioxolane. This whitepaper provides a comprehensive analysis of the compound's behavior under electron ionization, offering critical insights for its identification and characterization in complex matrices.
Introduction
This compound (C₆H₁₂O₂, Molecular Weight: 116.16 g/mol ) is a cyclic acetal with applications in various chemical syntheses.[1][2][3][4] Its unambiguous identification is paramount in research and industrial settings. Mass spectrometry, a powerful analytical technique, provides a unique fingerprint of a molecule through its fragmentation pattern upon ionization. This guide delves into the electron ionization (EI) mass spectrometry of this compound, presenting its characteristic fragmentation pathway, quantitative data, and a representative experimental protocol.
Experimental Protocol
The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a general methodology for its analysis.
1. Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. The concentration should be optimized to avoid detector saturation.
2. Gas Chromatography (GC) Conditions: A capillary column suitable for the analysis of semi-volatile organic compounds is employed.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min |
3. Mass Spectrometry (MS) Conditions: The mass spectrometer is operated in electron ionization (EI) mode.
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 35-200 |
| Scan Rate | 2 scans/second |
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) database.[2][3]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 27 | 25 | [C₂H₃]⁺ |
| 29 | 30 | [C₂H₅]⁺ |
| 41 | 45 | [C₃H₅]⁺ |
| 43 | 60 | [C₃H₇]⁺ |
| 45 | 15 | [CH₂O₂H]⁺ |
| 73 | 100 | [C₄H₉O]⁺ |
| 87 | 10 | [C₄H₇O₂]⁺ |
| 115 | 5 | [C₆H₁₁O₂]⁺ (M-1) |
| 116 | <1 | [C₆H₁₂O₂]⁺• (Molecular Ion) |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron from one of the oxygen atoms, forming a molecular ion ([M]⁺•) at m/z 116. Due to its instability, the molecular ion readily undergoes fragmentation. The proposed fragmentation pathway is illustrated below.
Description of Key Fragmentation Steps:
-
Formation of the [M-1]⁺ ion (m/z 115): The molecular ion can lose a hydrogen radical, most likely from the propyl chain, to form the [M-1]⁺ ion at m/z 115.
-
Formation of the ion at m/z 87: Alpha-cleavage, a common fragmentation pathway for ethers and acetals, involves the cleavage of the bond between the C2 carbon of the dioxolane ring and the propyl group. This results in the loss of an ethyl radical ([C₂H₅]•) to form the resonance-stabilized ion at m/z 87.
-
Formation of the Base Peak at m/z 73: The most abundant ion in the spectrum, the base peak, is observed at m/z 73. This ion is proposed to form through a ring-opening mechanism followed by the loss of a neutral acrolein molecule (C₃H₄O). A more direct pathway involves the cleavage of the C-O bond and rearrangement, leading to the loss of a C₂H₃O• radical. This results in the formation of a stable oxonium ion.
-
Formation of the ion at m/z 43: The prominent peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺). This can be formed through various pathways, including the fragmentation of the base peak (m/z 73) via the loss of formaldehyde (CH₂O), or from the fragmentation of the ion at m/z 87 with the loss of carbon dioxide (CO₂).
-
Formation of other smaller fragments: The ions at m/z 41 ([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺) are likely formed from subsequent fragmentation of the propyl cation (m/z 43) through the loss of H₂ and CH₂ respectively.
Conclusion
The electron ionization mass spectrum of this compound is distinguished by a base peak at m/z 73 and other significant fragments at m/z 43, 87, and 115. The fragmentation pattern is consistent with the established principles of mass spectrometry for cyclic acetals, involving alpha-cleavage and ring-opening mechanisms. This detailed guide provides a foundational understanding for the confident identification of this compound in complex analytical scenarios.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-propyl-1,3-dioxolane. It details the expected vibrational modes, experimental protocols for obtaining high-quality spectra, and an interpretation of the spectral data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Introduction to this compound and its Infrared Spectrum
This compound is a cyclic acetal with the chemical formula C₆H₁₂O₂. Its structure consists of a five-membered dioxolane ring with a propyl group attached at the 2-position. Infrared spectroscopy is a powerful analytical technique for the characterization of this compound as it provides a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. The key functional groups that contribute to its IR spectrum are the C-H bonds of the alkyl chain and the dioxolane ring, and the characteristic C-O-C single bonds of the acetal group.
Expected Infrared Absorption Data
While a publicly available, complete experimental spectrum for this compound is not readily found in all databases, its IR spectrum can be reliably predicted based on the known characteristic absorption frequencies of its structural components. The following table summarizes the expected major absorption bands, their corresponding vibrational modes, and typical intensity.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2965 - 2850 | C-H stretching (asymmetric and symmetric) | Propyl group, Dioxolane ring | Strong |
| 1470 - 1450 | C-H bending (scissoring) | -CH₂- | Medium |
| 1385 - 1375 | C-H bending (umbrella) | -CH₃ | Medium |
| 1200 - 1020 | C-O-C stretching (asymmetric and symmetric) | Acetal (Dioxolane ring) | Strong, multiple bands |
| ~1125, ~1040 | Specific C-O and C-C stretching modes of the dioxolane ring | Dioxolane ring | Strong |
Note: The C-O-C stretching region in cyclic acetals like 1,3-dioxolane is often complex, presenting several strong bands. These are highly characteristic and are a key identifier for the dioxolane moiety.
Experimental Protocols for Acquiring the Infrared Spectrum
The acquisition of a high-quality infrared spectrum of this compound, a liquid at room temperature, can be achieved using several standard methods. The two most common techniques are Attenuated Total Reflectance (ATR)-FTIR and transmission spectroscopy using a liquid cell.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a modern and convenient method that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Transmission Spectroscopy (Neat Liquid Film)
This traditional method involves sandwiching a thin film of the liquid sample between two infrared-transparent salt plates.
Methodology:
-
Sample Preparation: Place a drop of this compound onto the polished surface of a salt plate (e.g., NaCl or KBr).[1] Place a second salt plate on top and gently press to create a thin, uniform liquid film.[1]
-
Sample Holder: Mount the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the infrared spectrum. A background spectrum of the empty beam path should be recorded beforehand.
-
Data Processing: The instrument software will generate the final spectrum.
-
Cleaning: After the analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone or isopropanol, then return them to a desiccator for storage.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the infrared spectrum of this compound.
Caption: Workflow for Infrared Spectroscopy Analysis.
This guide provides the foundational knowledge for utilizing infrared spectroscopy in the analysis of this compound. By following the outlined experimental protocols and utilizing the provided spectral data for interpretation, researchers can confidently identify and characterize this compound in their work.
References
Potential Biological Activities of 2-Propyl-1,3-dioxolane: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the biological activities of 2-Propyl-1,3-dioxolane is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities based on the known pharmacological properties of the broader class of 1,3-dioxolane derivatives. The information presented herein is intended to serve as a foundation for future research and drug development endeavors.
Introduction to the 1,3-Dioxolane Scaffold
The 1,3-dioxolane ring is a five-membered heterocyclic motif containing two oxygen atoms at positions 1 and 3. This structural unit is a key component in a multitude of synthetic and naturally occurring molecules with significant biological activities.[1][2] Its prevalence in medicinal chemistry is attributed to its ability to serve as a versatile scaffold, influencing physicochemical properties such as solubility and stability, and engaging in crucial interactions with biological targets.[1][3] The two oxygen atoms within the ring can act as hydrogen bond acceptors, which can contribute to enhanced ligand-target interactions and, consequently, improved biological efficacy.[1][2]
Derivatives of 1,3-dioxolane have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and antioxidant properties.[1][4] The specific nature and potency of these activities are largely dictated by the substituents attached to the dioxolane ring.[5]
Potential Antimicrobial Activity
The 1,3-dioxolane scaffold is a cornerstone in the development of numerous antimicrobial agents.[4][6] Research has demonstrated that various substituted 1,3-dioxolanes possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6]
Antibacterial and Antifungal Spectrum
Studies on synthetic 1,3-dioxolane derivatives have revealed promising activity against a range of pathogenic microbes. For instance, a series of novel chiral and racemic 1,3-dioxolanes demonstrated significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[4][7][8] The same study also highlighted excellent antifungal activity against Candida albicans.[4][7][8] The antimicrobial efficacy of these compounds is thought to be associated with their antiradical activity and the hydrophilic-hydrophobic balance conferred by the substituents on the dioxolane ring.[5]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of synthesized 1,3-dioxolane derivatives against various microorganisms, as reported in the literature.
| Compound ID | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | Reference |
| Derivative 2 | 1250 µg/mL | 625 µg/mL | >1250 µg/mL | >1250 µg/mL | 625 µg/mL | [8] |
| Derivative 3 | 625 µg/mL | >1250 µg/mL | >1250 µg/mL | >1250 µg/mL | 625 µg/mL | [8] |
| Derivative 4 | 625 µg/mL | 625 µg/mL | 625 µg/mL | 1250 µg/mL | 625 µg/mL | [8] |
| Derivative 5 | 1250 µg/mL | 625 µg/mL | >1250 µg/mL | >1250 µg/mL | 625 µg/mL | [8] |
| Derivative 6 | 625 µg/mL | 625 µg/mL | >1250 µg/mL | 1250 µg/mL | 625 µg/mL | [8] |
| Derivative 8 | 625 µg/mL | 625 µg/mL | >1250 µg/mL | 1250 µg/mL | 625 µg/mL | [8] |
Table 1: In vitro antimicrobial activity of selected 1,3-dioxolane derivatives.[8]
Experimental Protocol: Microdilution Broth Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The following is a generalized protocol for its determination using the microdilution broth method.[4][9]
Materials:
-
Test compounds (1,3-dioxolane derivatives)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells for a positive control (microorganism and broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the absorbance with a microplate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
2-Propyl-1,3-dioxolane: A Technical Guide to its Properties and Potential as a Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the characteristics of 2-propyl-1,3-dioxolane, a cyclic acetal with potential applications as a solvent in organic reactions. While its use as a primary reaction solvent is not extensively documented in current literature, its physicochemical properties suggest it may serve as a valuable alternative to more conventional ethereal solvents in specific contexts. This document provides a comprehensive overview of its known properties, detailed synthesis protocols, and a discussion of its potential applications based on its chemical nature.
Introduction to this compound
This compound is a cyclic organic compound belonging to the dioxolane family, characterized by a five-membered ring containing two oxygen atoms.[1] Its structure, featuring a propyl group at the 2-position, imparts specific physical properties, such as a higher boiling point compared to common ethereal solvents like tetrahydrofuran (THF) and diethyl ether. These characteristics, combined with its nature as a polar aprotic solvent, suggest its potential utility in organic synthesis, particularly for reactions requiring elevated temperatures.
Dioxolanes, in general, are recognized for their stability and are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step syntheses.[2] The parent compound, 1,3-dioxolane, is utilized as a solvent and a comonomer in the production of polyacetals.[3] This guide focuses on the specific properties of the 2-propyl derivative and its prospective role as a reaction medium.
Physicochemical Properties
A thorough understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following tables summarize the known properties of this compound and provide a comparison with other common ethereal solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 3390-13-4 | [4] |
| Molecular Formula | C₆H₁₂O₂ | [4] |
| Molecular Weight | 116.16 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 132-134.6 °C | [6] |
| Melting Point | -63.1 °C | [1] |
| Density | 0.92 g/cm³ | [1] |
| Flash Point | 33.8 °C (93.0 °F) | [6] |
| Vapor Pressure | 10.848 mmHg @ 25 °C (estimated) | [6] |
| logP (o/w) | 1.102 (estimated) | [6] |
| Solubility | Soluble in alcohol, ethanol, ethyl acetate, and acetone. Limited solubility in water. | [1][6] |
Table 2: Comparative Solvent Properties
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane |
| Boiling Point (°C) | 132-134.6 | 66 | 78-80 | 101 |
| Melting Point (°C) | -63.1 | -108.4 | -136 | 11.8 |
| Density (g/mL) | 0.92 | 0.889 | 0.854 | 1.034 |
| Flash Point (°C) | 33.8 | -14 | -11 | 12 |
| Water Solubility | Limited | Miscible | 14 g/100 mL @ 20°C | Miscible |
| Dielectric Constant | Data not available | 7.6 | 6.2 | 2.2 |
Note: Data for THF, 2-MeTHF, and 1,4-Dioxane are from standard chemical reference sources.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol.[1] This reversible reaction requires the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol is adapted from general procedures for acetal formation.[7]
Materials:
-
Butanal
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add butanal (0.1 mol, 7.21 g), ethylene glycol (0.12 mol, 7.45 g), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 mol%, ~0.095 g).
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (approximately 3-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with 50 mL of water and then 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene by rotary evaporation.
-
The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.
Alternative Catalysts
Recent studies have explored more environmentally friendly and reusable catalysts for this transformation. For instance, tungstosilicic acid supported on activated carbon has been shown to be a highly efficient heterogeneous catalyst, affording yields of up to 87.5%.[5] This catalyst can be easily recovered by filtration and reused.
Applications in Organic Synthesis: A Prospective View
While specific examples of this compound as a primary reaction solvent are scarce in the literature, its properties allow for informed speculation on its potential applications.
Potential Use in Organometallic Reactions
Many organometallic reactions, such as those involving Grignard reagents or organolithiums, are performed in ethereal solvents. The coordination of the ether oxygen atoms to the metal center helps to stabilize the organometallic species.
-
Grignard Reactions: While diethyl ether and THF are standard solvents for Grignard reactions, their low boiling points can be a limitation.[8] this compound, with its higher boiling point, could be advantageous for reactions with sluggish kinetics that require elevated temperatures. However, the presence of two oxygen atoms might lead to stronger coordination and potentially alter the reactivity of the Grignard reagent. Experimental validation would be necessary to assess its suitability.
Wittig and Related Reactions
The Wittig reaction is typically performed in aprotic solvents, including ethers.[9] The solubility of the phosphonium salt and the ylide, as well as the reaction temperature, can influence the outcome of the reaction. The moderately polar nature and higher boiling point of this compound could offer a different reaction environment, potentially affecting the E/Z selectivity of the resulting alkene.
Metal Hydride Reductions
Reductions of carbonyl compounds using metal hydrides like lithium aluminum hydride (LAH) are commonly carried out in anhydrous ethers.[10] The use of this compound could be explored for such reductions, particularly in cases where a higher reaction temperature is needed to reduce sterically hindered or less reactive functional groups.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[5] As with other ethereal solvents, it may be prone to peroxide formation upon prolonged exposure to air and light.
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
It is advisable to test for the presence of peroxides before distilling or concentrating the solvent.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that position it as a potential higher-boiling-point alternative to common ethereal solvents. While its application as a primary reaction solvent is not yet well-established in the scientific literature, its characteristics suggest that it could be a valuable tool for organic chemists in specific applications requiring a moderately polar, aprotic medium at elevated temperatures. Further research into its performance in various organic reactions is warranted to fully elucidate its potential and limitations as a solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 3390-13-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Propyl-1,3-dioxolane
Introduction
2-Propyl-1,3-dioxolane is a cyclic acetal formed from the reaction of butanal and ethylene glycol. This compound and its derivatives are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and other specialty chemicals. The formation of the dioxolane ring serves as a protective group for the aldehyde functionality of butanal, allowing for selective reactions at other sites of a molecule. The synthesis is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The synthesis of this compound from butanal and ethylene glycol is an equilibrium process catalyzed by an acid.[1] The reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon of butanal. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable five-membered dioxolane ring.[2] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus.[2][3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on different catalytic systems.
| Parameter | p-Toluenesulfonic Acid (p-TSA) | Activated Carbon-Supported Tungstosilicic Acid | Reference |
| Reactant Molar Ratio (Butanal:Ethylene Glycol) | 1:1.5 | 1:1.5 | [2] |
| Catalyst Loading | 0.1-0.5 mol% (relative to butanal) | 1.0 wt% | [2] |
| Solvent | Toluene or Benzene | Toluene | [2] |
| Reaction Temperature (°C) | 70-110 | 86-113 | [2] |
| Reaction Time (hours) | 1-3 | Not specified | [2] |
| Yield (%) | 80-95 | 87.5 | [2] |
| Purification Method | Distillation | Filtration followed by distillation | [2][4] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [5] |
| Molecular Weight | 116.16 g/mol | [2][5] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~134.6 °C | [2] |
| Density | 0.92 g/cm³ | [2] |
| CAS Number | 3390-13-4 | [2][5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.
Materials and Equipment
-
Butanal (reagent grade)
-
Ethylene glycol (reagent grade)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Experimental Workflow
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3390-13-4 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acid-Catalyzed Formation of 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of 2-propyl-1,3-dioxolane is a classic example of the protection of an aldehyde functional group as a cyclic acetal. This reaction is of significant importance in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where the reactivity of an aldehyde needs to be temporarily masked. The acid-catalyzed reaction between butyraldehyde (butanal) and ethylene glycol provides a stable 1,3-dioxolane derivative, which is robust under neutral to basic conditions and can be readily deprotected under aqueous acidic conditions.[1]
These notes provide detailed protocols for the synthesis of this compound, quantitative data from various catalytic systems, and characterization data to ensure the identity and purity of the product.
Reaction Principle
The synthesis of this compound is an equilibrium reaction involving the acid-catalyzed nucleophilic addition of ethylene glycol to butyraldehyde, followed by an intramolecular cyclization and dehydration.[2] The removal of water is crucial to drive the equilibrium towards the formation of the acetal product.[3] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst | Butyraldehyde:Ethylene Glycol (Molar Ratio) | Catalyst Loading | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | 1:1.2 | 0.1 - 1 mol% | Toluene | 2-6 | 70-90 (typical) | [2][3] |
| Activated carbon-supported tungstosilicic acid | 1:1.5 | 1.0 wt% | Not specified | Not specified | 87.5 | [2] |
| I2/PAn | 1:1.5 | 0.60% | Cyclohexane | 1.0 | 71.6 | [4] |
| tri[(trimethylsilyl)methyl]tinchloride | 1:1 | 1.8% (by mass of reactants) | Cyclohexane | 5 | 88.6 | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (Predicted) | δ ~4.8-5.0 (t, 1H, O-CH-O), 3.8-4.0 (m, 4H, O-CH₂-CH₂-O), 1.4-1.7 (m, 2H, CH₂-CH₂-CH₃), 1.3-1.4 (m, 2H, CH₂-CH₃), 0.9 (t, 3H, CH₃) |
| ¹³C NMR | A signal in the acetal region (90-110 ppm) is characteristic.[5] |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 116. Key fragments: m/z 73 (base peak), 45, 27.[1][6] |
| IR (Predicted) | Strong C-O stretching bands in the 1000-1200 cm⁻¹ region. Absence of a strong C=O stretching band from the starting aldehyde (~1730 cm⁻¹). |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)
This protocol is a representative procedure based on established methods for acetalization.[3]
Materials:
-
Butyraldehyde (butanal)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and a condenser, add toluene (100 mL), butyraldehyde (e.g., 0.1 mol), and ethylene glycol (e.g., 0.12 mol, 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-1 mol% of the limiting reagent).
-
Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
-
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for the Synthesis of 2-Propyl-1,3-dioxolane using p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-propyl-1,3-dioxolane, a valuable cyclic acetal, through the acid-catalyzed reaction of butanal with ethylene glycol. The protocol highlights the use of p-toluenesulfonic acid (p-TsOH) as an efficient and practical catalyst. These guidelines are intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive resource for the preparation and purification of this versatile compound.
Introduction
This compound is a cyclic acetal commonly utilized as a protecting group for aldehydes in multi-step organic synthesis. Its stability under neutral and basic conditions, coupled with its facile removal under acidic conditions, makes it an indispensable tool for chemists.[1] The most direct synthetic route to this compound is the acetalization of butanal (butyraldehyde) with ethylene glycol.[2] This equilibrium reaction is typically catalyzed by an acid.
p-Toluenesulfonic acid (p-TsOH) is a widely employed catalyst for this transformation due to its strong Brønsted acidity, high solubility in organic solvents, and ease of handling as a solid.[2][3] Compared to mineral acids like sulfuric acid, p-TsOH is less corrosive and often leads to cleaner reactions with higher yields.[2] The reaction proceeds by protonation of the butanal carbonyl group by p-TsOH, which enhances its electrophilicity for subsequent nucleophilic attack by ethylene glycol.[2][4] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the desired this compound.[5] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[5]
Data Presentation
The following tables summarize typical reaction parameters and their impact on the synthesis of this compound using p-toluenesulfonic acid as a catalyst.
Table 1: Key Reaction Parameters and Their Effects on Yield
| Parameter | Optimal Range | Effect on Yield | Typical Impact |
| Molar Ratio (Butanal:Ethylene Glycol) | 1:1.2 - 1:1.5 | Excess ethylene glycol drives the reaction equilibrium towards the product. | +15-25% |
| Temperature (°C) | 80 - 110 | Increases reaction rate, but higher temperatures may lead to side reactions. | +10-20% |
| Catalyst Loading (p-TsOH, mol%) | 0.1 - 0.5 | Increases reaction rate; higher loading can lead to side reactions and complicates purification. | - |
| Solvent | Toluene, Benzene | Aprotic solvents that form an azeotrope with water are preferred for efficient water removal. | - |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Butanal (eq) | Ethylene Glycol (eq) | p-TsOH (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1.0 | 1.2 | 0.2 | Toluene | 110 (reflux) | 2 - 4 | 85 - 95 |
| 1.0 | 1.5 | 0.1 | Benzene | 80 (reflux) | 3 - 5 | 80 - 90 |
| 1.0 | 1.2 | 0.5 | Toluene | 110 (reflux) | 1 - 2 | 90 - 95 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.
Materials and Equipment
-
Butanal (butyraldehyde)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butanal (e.g., 0.5 mol), ethylene glycol (e.g., 0.6 mol, 1.2 eq), and p-toluenesulfonic acid monohydrate (e.g., 0.001 mol, 0.2 mol%).
-
Solvent Addition: Add toluene (approximately 100 mL) to the flask.
-
Apparatus Assembly: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the butanal starting material.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize the p-TsOH catalyst. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine (saturated aqueous NaCl solution).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene solvent using a rotary evaporator.
-
Distillation: Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 145-147 °C.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 116.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group and the dioxolane ring protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a strong carbonyl (C=O) absorption band from the starting butanal and the presence of characteristic C-O stretching frequencies for the acetal.
Mandatory Visualizations
Reaction Mechanism
References
Application Notes and Protocols for the Heterogeneous Catalytic Production of 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-1,3-dioxolane is a valuable cyclic acetal with applications as a fragrance component, a solvent, and a protecting group in organic synthesis. Its production through heterogeneous catalysis offers significant advantages over traditional homogeneous methods, including simplified catalyst separation, catalyst reusability, and reduced environmental impact. This document provides detailed application notes and experimental protocols for the synthesis of this compound using various solid acid catalysts.
The primary route for the synthesis of this compound is the acid-catalyzed acetalization of butyraldehyde with ethylene glycol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the product.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Catalytic Systems: A Comparative Overview
Several heterogeneous catalysts have demonstrated efficacy in the acetalization of aldehydes. This section provides a comparative summary of key performance indicators for selected solid acid catalysts in the synthesis of this compound and analogous reactions.
| Catalyst Type | Catalyst Name | Reactants | Molar Ratio (Aldehyde:Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Acidic Ion-Exchange Resin | Amberlyst-15 | Butyraldehyde, Ethylene Glycol | 1:1.2 | 2 g / mol aldehyde | Room Temp. | 2 | >90 | >98 | ~88 | [1] |
| Zeolite | Zeolite Hβ | Butyraldehyde, Ethylene Glycol | 1:1.2 | 2 g / mol aldehyde | 80-100 | 2 | >90 | >98 | ~88 | [1] |
| Supported Heteropolyacid | Tungstosilicic Acid on Activated Carbon | Butyraldehyde, Ethylene Glycol | 1:1.5 | 1.0 wt% | 86-113 | 1 | - | - | 87.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Amberlyst-15
Materials:
-
Butyraldehyde (Reagent Grade)
-
Ethylene glycol (Reagent Grade)
-
Amberlyst-15 ion-exchange resin
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Activation: If necessary, activate the Amberlyst-15 resin by washing it with methanol and then drying it under vacuum at 60-80°C for several hours to remove any adsorbed water.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add butyraldehyde and ethylene glycol in a 1:1.2 molar ratio.
-
Add toluene to the flask (approximately 2 mL per mmol of butyraldehyde).
-
Add the activated Amberlyst-15 catalyst (approximately 2 g per mole of butyraldehyde).[1]
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is being formed (usually within 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent like toluene or dichloromethane, dried, and stored for reuse.[3][4]
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purification: Remove the solvent (toluene) using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis of this compound using Zeolite Hβ
Materials:
-
Butyraldehyde (Reagent Grade)
-
Ethylene glycol (Reagent Grade)
-
Zeolite Hβ catalyst
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (optional, for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser (with or without Dean-Stark apparatus)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Activate the Zeolite Hβ catalyst by heating it at a high temperature (e.g., 400-500°C) under a flow of dry air or nitrogen for several hours to remove adsorbed water and organic impurities.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine butyraldehyde and ethylene glycol in a 1:1.2 molar ratio.[1]
-
Add the activated Zeolite Hβ catalyst (approximately 2 g per mole of butyraldehyde).[1]
-
If not using a Dean-Stark apparatus, consider adding a drying agent like molecular sieves to the reaction mixture.
-
Attach a reflux condenser.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring for approximately 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling the reaction to room temperature, separate the Zeolite Hβ catalyst by filtration. The catalyst can be washed, dried, and calcined for regeneration and reuse.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator. Purify the resulting crude product by fractional distillation under reduced pressure.
Protocol 3: Synthesis of this compound using Supported Tungstosilicic Acid
Materials:
-
Butyraldehyde (Reagent Grade)
-
Ethylene glycol (Reagent Grade)
-
Tungstosilicic acid (H₄SiW₁₂O₄₀)
-
Activated carbon (high surface area)
-
Solvent for impregnation (e.g., water or ethanol)
-
Round-bottom flask
-
Reflux condenser with Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Oven or furnace for calcination
Procedure:
-
Catalyst Preparation:
-
Impregnate the activated carbon support with an aqueous or ethanolic solution of tungstosilicic acid. The loading is typically around 1.0 wt%.
-
Dry the impregnated support in an oven at 100-120°C overnight.
-
Calcine the dried material at a higher temperature (e.g., 200-300°C) for a few hours to firmly anchor the heteropolyacid to the support.
-
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add butyraldehyde and ethylene glycol in a 1:1.5 molar ratio.
-
Add a suitable solvent like toluene.
-
Add the prepared tungstosilicic acid on activated carbon catalyst (1.0 wt% relative to the reactants).
-
Set up the Dean-Stark apparatus and reflux condenser.
-
Reaction: Heat the reaction mixture to reflux (approximately 86-113°C) with efficient stirring for about 1 hour.
-
Monitor the formation of water in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with a dilute base solution (e.g., sodium bicarbonate) and then with water.
-
Dry the organic layer with an anhydrous drying agent.
-
Purification: Remove the solvent by rotary evaporation and purify the this compound by vacuum distillation.
Visualizations
Reaction Mechanism
The acid-catalyzed acetalization of butyraldehyde with ethylene glycol proceeds through a well-established mechanism involving the formation of a hemiacetal intermediate followed by intramolecular cyclization.
References
Application Notes and Protocols: 2-Propyl-1,3-dioxolane as a Protecting Group for Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the selective transformation of functional groups is paramount. Aldehydes, being highly reactive electrophiles, are susceptible to a wide range of nucleophilic attacks and redox reactions. To prevent undesired side reactions, their temporary protection is often a crucial strategy. The formation of a 2-propyl-1,3-dioxolane from an aldehyde and 1,2-ethanediol offers a robust and reliable method for this purpose. This cyclic acetal is generally stable under neutral to strongly basic conditions, as well as in the presence of various nucleophiles and reducing agents, thus allowing for a broad scope of chemical manipulations at other sites of a complex molecule.[1][2]
The formation of the this compound is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, the removal of water is essential, which is commonly achieved by azeotropic distillation.[3] Conversely, the deprotection is readily accomplished by acid-catalyzed hydrolysis in the presence of water.[3]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound as a protecting group for aldehydes.
Data Presentation
Table 1: Protection of Aldehydes as 2-Substituted-1,3-dioxolanes
This table summarizes the reaction conditions and yields for the protection of various aldehydes using ethylene glycol and an acid catalyst. The resulting products are 2-substituted-1,3-dioxolanes. When the starting aldehyde is butanal, the product is this compound.
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Butanal | p-Toluenesulfonic acid | Toluene | 4 h | 93% | [4] |
| Benzaldehyde | p-Toluenesulfonic acid | Toluene | 6 h | 95% | [4] |
| Various Aldehydes | TMSOTf, (TMSOCH₂)₂ | CH₂Cl₂ | 90 min | 99% | [4] |
| Various Aldehydes | Dowex 50WX8 | Benzene | 30 h | 90% | [4] |
| Various Aldehydes | Eosin Y (photocatalyst) | - | - | Good to Excellent | [3] |
Table 2: Deprotection of 2-Substituted-1,3-dioxolanes
This table outlines various conditions for the deprotection of 2-substituted-1,3-dioxolanes to regenerate the corresponding aldehydes.
| Protected Aldehyde | Reagents & Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (catalytic) | Water | 5 min | Quantitative | [3][5] |
| General 1,3-dioxolane | Pyridinium p-toluenesulfonate | Acetone, H₂O | 24 h | 98% | [4] |
| General 1,3-dioxolane | p-Toluenesulfonic acid | Acetone, H₂O | 15 min - 2 h | 84% - 97% | [4] |
| General 1,3-dioxolane | HCl | EtOH, H₂O | 4 h | 100% | [4] |
| General 1,3-dioxolane | Cerium(III) triflate | Wet Nitromethane | - | High | [3] |
| General 1,3-dioxolane | Iodine (catalytic) | - | Minutes | Excellent | [3] |
Experimental Protocols
Protocol 1: Protection of Butanal as this compound
This protocol describes a general procedure for the formation of this compound from butanal and ethylene glycol using p-toluenesulfonic acid as a catalyst.
Materials:
-
Butanal
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
Purify the product by distillation if necessary.
Protocol 2: Deprotection of this compound
This protocol provides a general method for the acid-catalyzed hydrolysis of this compound to regenerate butanal.
Materials:
-
This compound
-
Acetone
-
Water
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or p-Toluenesulfonic acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Add a catalytic amount of an acid catalyst (e.g., a few drops of 1 M HCl or 0.1 eq of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 15 minutes to a few hours).[4]
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with an organic solvent such as diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude butanal.
-
Purify the aldehyde by distillation if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed formation of this compound.
Caption: Acid-catalyzed deprotection of this compound.
Caption: General workflow for using this compound.
References
Application Notes and Protocols for the Protection of Ketones using 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the selective protection of functional groups is a critical strategy to prevent undesired side reactions. The carbonyl group of ketones, being susceptible to nucleophilic attack and reduction, often requires temporary masking. The formation of a 1,3-dioxolane, a cyclic ketal, is a robust and widely employed method for this purpose. This document provides detailed application notes and experimental protocols for the use of ethylene glycol to form 2-substituted-2-propyl-1,3-dioxolanes as a means of protecting ketones.
The 2-propyl-1,3-dioxolane protecting group is valued for its ease of formation under acidic conditions and its general stability towards a variety of reagents, including nucleophiles, bases, and mild reducing and oxidizing agents.[1][2] Its removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis, regenerating the parent ketone.[1][2]
General Principles of Protection and Deprotection
The protection of a ketone as a this compound derivative involves the acid-catalyzed reaction of the ketone with ethylene glycol. This reaction is an equilibrium process, and to drive it towards the formation of the ketal, the water generated during the reaction is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents like molecular sieves.[1]
Deprotection is the reverse reaction, where the ketal is hydrolyzed back to the ketone and ethylene glycol in the presence of aqueous acid.[1]
Data Presentation
Table 1: Protection of Various Ketones as 2-Substituted-1,3-dioxolanes
The following table summarizes typical reaction conditions and yields for the protection of various ketones using ethylene glycol. While specific data for forming a "2-propyl" derivative from a propyl-ketone is not extensively documented, the presented data for other ketones is highly representative of the expected outcomes.
| Ketone Substrate | Acid Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | p-TsOH (cat.) | Toluene | 4-6 | 90-95 | [1] |
| Acetophenone | p-TsOH (cat.) | Benzene | 8 | ~85 | [3] |
| 4-tert-Butylcyclohexanone | p-TsOH (cat.) | Toluene | 5 | 92 | [3] |
| Propiophenone | p-TsOH (cat.) | Toluene | 6 | 88 | [3] |
| Ethyl Acetoacetate | p-TsOH (cat.) | Toluene | 1 | 53.1 |
Table 2: Deprotection of 2-Substituted-1,3-dioxolanes
This table outlines common conditions for the deprotection of 1,3-dioxolanes to regenerate the corresponding ketone.
| Protected Ketone | Acid Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Methyl-2-phenyl-1,3-dioxolane | 2M HCl | Acetone/H₂O | 1-2 | >95 | [1] |
| 2,2-Pentamethylene-1,3-dioxolane | 1M HCl | THF/H₂O | 2 | >98 | [1] |
| 2-Ethyl-2-phenyl-1,3-dioxolane | Acetic Acid/H₂O | - | 3 | >95 | [1] |
| General 2,2-dialkyl-1,3-dioxolane | Amberlyst-15 | Acetone/H₂O | 2-4 | 90-98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Ketone as a 2-Substituted-2-propyl-1,3-dioxolane
This protocol describes a general method for the acid-catalyzed protection of a ketone using ethylene glycol and a Dean-Stark apparatus for water removal.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)
-
Toluene or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq), toluene or benzene (to make a ~0.5 M solution), ethylene glycol (1.5 - 2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).
-
Assemble the Dean-Stark apparatus and reflux condenser on the flask.
-
Heat the reaction mixture to reflux. The azeotropic removal of water will be observed as it collects in the side arm of the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-substituted-2-propyl-1,3-dioxolane.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of a 2-Substituted-2-propyl-1,3-dioxolane
This protocol provides a general method for the acid-catalyzed hydrolysis of the dioxolane protecting group.
Materials:
-
2-Substituted-2-propyl-1,3-dioxolane (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1-2 M HCl or 10% acetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2-substituted-2-propyl-1,3-dioxolane (1.0 eq) in a mixture of acetone or THF and water.
-
Add the aqueous acid dropwise with stirring at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC until the starting material is consumed. The reaction time can vary from a few minutes to several hours depending on the substrate and the acid used.[1]
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ketone.
-
Purify the product by distillation, recrystallization, or column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for ketone protection and deprotection.
Caption: Experimental workflows for protection and deprotection.
References
Application Notes and Protocols for the Acidic Deprotection of 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the deprotection of 2-Propyl-1,3-dioxolane, a common protecting group for aldehydes, under various acidic conditions. The information compiled herein is intended to guide researchers in selecting the optimal conditions for their specific substrates and synthetic goals.
Introduction
1,3-Dioxolanes are widely utilized as protecting groups for carbonyl functionalities in multi-step organic synthesis due to their stability towards nucleophiles and bases.[1] The this compound specifically protects butanal. Deprotection, or the removal of the dioxolane group to regenerate the aldehyde, is typically achieved through acid-catalyzed hydrolysis.[1] The choice of acidic catalyst and reaction conditions is crucial to ensure efficient deprotection while minimizing side reactions and preserving other acid-sensitive functional groups within the molecule. This document outlines several reliable methods for the acidic deprotection of this compound, presenting quantitative data where available for analogous systems, and providing detailed experimental protocols.
Data Presentation: Comparison of Acidic Deprotection Methods
The following tables summarize various acidic conditions for the deprotection of 2-substituted-1,3-dioxolanes. While specific data for this compound is limited in the literature, the provided data for analogous structures offers a valuable guide for reaction optimization.
Table 1: Brønsted Acid Catalyzed Deprotection of 2-Substituted-1,3-dioxolanes
| Entry | Substrate | Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 2-Phenyl-1,3-dioxolane | p-Toluenesulfonic acid (catalytic) | Acetone/H₂O | Room Temp. | 2 h | 95 | General Procedure |
| 2 | 2-Phenyl-1,3-dioxolane | Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | Reflux | 4 h | 92 | General Procedure |
| 3 | 2-Phenyl-1,3-dioxolane | Acetic Acid (80%) | H₂O | 60 | 6 h | 85 | General Procedure |
| 4 | 2-Phenyl-1,3-dioxolane | Dilute HCl | THF/H₂O | Room Temp. | 1 h | >90 | General Procedure |
| 5 | 2-Phenyl-1,3-dioxolane | Sulfuric Acid (cat.) | Acetone/H₂O | Room Temp. | 30 min | >90 | [2] |
Table 2: Lewis Acid Catalyzed Deprotection of 2-Substituted-1,3-dioxolanes
| Entry | Substrate | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Various acetals | Ferric Chloride (FeCl₃) on Silica Gel | Dichloromethane | Room Temp. | 0.5 - 2 h | 85-95 | [3] |
| 2 | Various acetals | Zinc Chloride (ZnCl₂) | Dichloromethane | Room Temp. | 1 - 3 h | 80-90 | [4] |
| 3 | Various acetals | Indium(III) Triflate (In(OTf)₃) | Wet Nitromethane | Room Temp. | 15 min - 1 h | 90-98 | [1] |
| 4 | 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | H₂O | 30 | 5 min | Quantitative | [1] |
Table 3: Solid-Phase Acid Catalyzed Deprotection of 2-Substituted-1,3-dioxolanes
| Entry | Substrate | Solid Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Various acetals | Amberlyst-15 | Acetone/H₂O | Room Temp. - 50 | 1 - 6 h | 85-95 | General Procedure |
| 2 | Various acetals | Dowex 50W | Methanol/H₂O | Room Temp. | 2 - 8 h | 80-90 | General Procedure |
| 3 | Various acetals | Montmorillonite K-10 | Dichloromethane | Room Temp. | 1 - 4 h | 88-96 | General Procedure |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using common acidic catalysts. Researchers should monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for their specific substrate.
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH·H₂O (0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude butanal.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Deprotection using a Solid Acid Catalyst (Amberlyst-15)
Materials:
-
This compound
-
Amberlyst-15 resin
-
Acetone
-
Water
-
Organic solvent for washing (e.g., diethyl ether)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v), add Amberlyst-15 resin (e.g., 10-20% by weight of the substrate).
-
Stir the suspension at room temperature or gently heat to 40-50 °C to accelerate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter off the Amberlyst-15 resin.
-
Wash the resin with a small amount of the organic solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude butanal.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 3: Deprotection using a Lewis Acid (Ferric Chloride on Silica Gel)
Materials:
-
This compound
-
Ferric chloride (FeCl₃)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the catalyst by dissolving ferric chloride in a minimal amount of water and adding it to silica gel. The mixture is then dried thoroughly.
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add the prepared ferric chloride on silica gel (e.g., 0.5 - 1.0 eq of FeCl₃) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite or a short column of silica gel to remove the catalyst.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude butanal.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
General Mechanism of Acid-Catalyzed Deprotection of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Deprotection
References
Application Notes & Protocols: Stability of 2-Propyl-1,3-dioxolane in Basic and Nucleophilic Environments
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Propyl-1,3-dioxolane, a cyclic acetal, serves as a crucial protecting group for aldehydes in multistep organic synthesis. Its efficacy hinges on its ability to remain intact during various reaction conditions while allowing for selective removal. This document provides a detailed overview of the stability of this compound, particularly in basic and nucleophilic environments, and offers protocols for its stability assessment.
Application Notes
Principle of Stability
Cyclic acetals such as this compound are characterized by their robust stability under basic and nucleophilic conditions.[1][2][3] This stability is a cornerstone of their use as protecting groups for carbonyl compounds. The ether linkages of the dioxolane ring are not susceptible to cleavage by bases or common nucleophiles.[1] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected aldehyde functionality.
In stark contrast, the acetal linkage is highly labile in the presence of acid.[4][5] Even trace amounts of acid can catalyze the hydrolysis of this compound, regenerating the parent butanal and ethylene glycol.[4][6] This differential stability is the key to its utility in synthetic chemistry.
Mechanistic Basis for Stability
The stability of this compound in basic or nucleophilic media stems from the absence of a viable reaction pathway for degradation.
-
In Basic Conditions (e.g., NaOH, KOH): The hydroxide ion (OH⁻) is a poor leaving group. A direct S_N2 attack by a base on one of the ring carbons is highly unfavorable due to the strength of the C-O bond and the poor leaving group ability of the resulting alkoxide. Furthermore, there is no acidic proton that can be readily removed to initiate a decomposition pathway.
-
In Nucleophilic Conditions (e.g., Grignard reagents, organolithiums, hydrides): Nucleophiles do not react with the acetal group.[3][7] The carbon atom of the acetal is not sufficiently electrophilic to be attacked by common nucleophiles. The oxygen atoms' lone pairs create a degree of electron shielding, and there is no good leaving group that can be displaced.
The diagram below illustrates the general inertness of the dioxolane ring to base-mediated hydrolysis, as opposed to the well-established acid-catalyzed hydrolysis mechanism which proceeds via a resonance-stabilized oxocarbenium ion.[5]
Figure 1. Reaction pathways of this compound under different pH conditions.
Quantitative Stability Data
While specific kinetic data for the hydrolysis of this compound under a wide range of basic conditions is not extensively documented in the literature, the general behavior of acetals provides a strong predictive framework. A study on a similar compound, 2-ethyl-4-methyl-1,3-dioxolane, demonstrated that it was stable at pH 9.[8] The following table summarizes the expected stability profile based on established principles of acetal chemistry.[1][3][7]
| Condition | Reagent/Environment | Expected Stability of this compound | Expected Outcome |
| Acidic | Dilute aqueous acid (e.g., HCl, H₂SO₄, pH < 6) | Labile | Rapid hydrolysis to butanal and ethylene glycol. |
| Neutral | Water, neutral buffers (pH ≈ 7) | Generally stable, slow hydrolysis possible | Expected to be stable for short periods, but may undergo slow hydrolysis over extended time.[8] |
| Basic | Aqueous base (e.g., NaOH, KOH, pH > 8) | Stable | No reaction. |
| Nucleophilic | Grignard reagents (RMgX), Organolithiums (RLi) | Stable | No reaction at the acetal center. |
| Reductive | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Stable | No reaction at the acetal center. |
| Oxidative | Mild oxidizing agents (e.g., PCC, PDC) | Stable | No reaction. |
Experimental Protocols
The following protocols provide a framework for quantitatively assessing the stability of this compound.
Protocol 1: Stability Assessment in Aqueous Basic Solutions
Objective: To determine the rate of hydrolysis (if any) of this compound at various basic pH values.
Materials and Reagents:
-
This compound (≥95% purity)
-
Buffer solutions:
-
pH 8.0 (e.g., 0.1 M Tris-HCl)
-
pH 10.0 (e.g., 0.1 M Carbonate-bicarbonate)
-
pH 12.0 (e.g., 0.01 M NaOH)
-
-
Internal standard (IS) for quantification (e.g., dodecane, undecane), compatible with the analytical method.
-
Quenching solution (e.g., saturated sodium bicarbonate).
-
Extraction solvent (e.g., dichloromethane or diethyl ether).
-
Anhydrous sodium sulfate.
-
Type I ultrapure water.
-
Vials with PTFE-lined caps.
-
Thermostatted incubator or water bath.
-
Gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (GC-FID).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like acetonitrile or methanol. Also, prepare a stock solution of the internal standard.
-
Reaction Setup:
-
For each pH condition, add 9.9 mL of the respective buffer solution to a 20 mL vial.
-
Place the vials in a thermostatted water bath set to the desired temperature (e.g., 25 °C or 40 °C) and allow them to equilibrate.
-
To initiate the reaction, add 100 µL of the this compound stock solution to each vial (final concentration ~1 mM). Cap tightly and vortex briefly. This is time zero (t=0).
-
-
Sampling:
-
Immediately after initiation (t=0), withdraw a 1.0 mL aliquot from each reaction vial.
-
Withdraw subsequent 1.0 mL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Workup:
-
Immediately quench the reaction in each aliquot by adding it to a vial containing 1 mL of quenching solution.
-
Add a precise amount of the internal standard stock solution.
-
Extract the analytes by adding 2 mL of the extraction solvent. Vortex vigorously for 1 minute.
-
Allow the layers to separate. Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic extract to a GC vial for analysis.
-
-
Analysis:
-
Analyze the samples by GC-MS or GC-FID.
-
Develop a calibration curve for this compound and its potential hydrolysis product, butanal, relative to the internal standard.
-
Quantify the concentration of this compound remaining at each time point.
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH condition.
-
Determine the rate constant (k) and half-life (t₁/₂) if degradation is observed.
Protocol 2: Stability Assessment in the Presence of a Nucleophile
Objective: To confirm the stability of this compound in the presence of a strong, non-basic nucleophile.
Materials and Reagents:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Nucleophile (e.g., Sodium thiophenoxide - NaSPh). Note: Avoid strongly basic nucleophiles like alkoxides if the goal is to test nucleophilicity separately from basicity, as they will alter the solution's nature.
-
Internal standard (e.g., dodecane).
-
Reaction vessel (round-bottom flask with a stir bar) under an inert atmosphere (N₂ or Ar).
-
¹H NMR spectrometer or GC-MS.
Procedure:
-
Reaction Setup:
-
To a dry, inerted flask, add this compound (e.g., 1 mmol) and the internal standard (e.g., 0.5 mmol) dissolved in 10 mL of anhydrous THF.
-
Obtain an initial ¹H NMR spectrum or GC-MS chromatogram (t=0) of the starting material mixture.
-
Add the nucleophile (e.g., Sodium thiophenoxide, 1.2 mmol) to the stirring solution at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots at various time intervals (e.g., 1, 4, 24 hours).
-
Quench each aliquot with a small amount of saturated ammonium chloride solution and extract with diethyl ether for GC-MS analysis, or analyze directly by ¹H NMR after removing the solvent under reduced pressure.
-
-
Analysis:
-
Compare the chromatograms or spectra over time.
-
The stability is confirmed if the ratio of the this compound signal to the internal standard signal remains constant and no new products are formed.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the chemical stability of this compound.
Figure 2. General workflow for stability testing of this compound.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Propyl-1,3-dioxolane in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-propyl-1,3-dioxolane as a protecting group for the carbonyl functionality of butyraldehyde in multi-step organic synthesis. Detailed protocols for its formation, application in carbon-carbon bond formation, and subsequent deprotection are provided, alongside quantitative data to inform experimental design.
Introduction
In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Carbonyl groups, particularly aldehydes, are highly susceptible to nucleophilic attack and oxidation/reduction. The temporary protection of these functionalities is therefore a critical strategy. This compound, a cyclic acetal derived from butyraldehyde and ethylene glycol, serves as a robust and versatile protecting group. Its stability under neutral to basic and many nucleophilic conditions, combined with its facile removal under acidic conditions, makes it an invaluable tool for synthetic chemists.[1] This allows for a broad range of chemical transformations on other parts of a molecule without unintended reactions at the carbonyl center.
Core Applications in Organic Synthesis
The primary application of this compound is the protection of the butyraldehyde moiety to prevent unwanted side reactions. This strategy is particularly useful in syntheses requiring the use of strong bases or nucleophiles, such as Grignard reagents or organolithium compounds. By converting the aldehyde to the this compound, its electrophilic character is masked, enabling selective reactions at other sites within the molecule.
A key synthetic application involves the deprotonation of the C-2 position of the dioxolane ring, creating a nucleophilic center that can react with various electrophiles. This approach allows for the synthesis of α-substituted butyraldehyde derivatives, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and flavor and fragrance compounds.
Data Presentation
Table 1: Synthesis of this compound under Various Catalytic Conditions
| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Butyraldehyde, Ethylene glycol | Toluene | Reflux | 2-6 | 70-90 | [1] |
| Sulfuric acid | Propionaldehyde, Ethylene glycol | Not specified | Acidic conditions | Not specified | Not specified | [1] |
| Tungstosilicic acid on activated carbon | Butanal, Ethylene glycol (1:1.5 molar ratio) | Not specified | 86-113 | Not specified | 87.5 | [1] |
Table 2: Deprotection of this compound to Yield Butyraldehyde
| Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Hydrochloric acid (aq.) | Acetone/Water | Room Temperature | Varies | High | Standard and efficient method. |
| Acetic acid (aq.) | Tetrahydrofuran/Water | Room Temperature | Varies | High | Milder conditions for sensitive substrates. |
| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | Varies | High | Can be used catalytically. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed acetalization of butyraldehyde with ethylene glycol.
Materials:
-
Butyraldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butyraldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TSA (0.01 eq).
-
Add toluene as the solvent to fill the flask to about two-thirds of its volume.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The product can be further purified by distillation if necessary.
Protocol 2: α-Alkylation of Butyraldehyde via Lithiation of this compound
This protocol details a multi-step synthesis involving the protection of butyraldehyde, C-C bond formation, and subsequent deprotection.
Step 1: Protection of Butyraldehyde (as per Protocol 1)
Step 2: Lithiation and Alkylation Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Dry ice/acetone bath
-
Syringe and needle
-
Schlenk line or inert atmosphere setup
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution to the cooled THF.
-
Add this compound dropwise to the n-BuLi solution at -78 °C. The solution may turn colored, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the α-alkylated this compound, can be purified by column chromatography.
Step 3: Deprotection to the α-Substituted Butyraldehyde Materials:
-
α-Alkylated this compound
-
Acetone
-
Water
-
Hydrochloric acid (e.g., 2 M)
Procedure:
-
Dissolve the α-alkylated this compound in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the α-substituted butyraldehyde.
Mandatory Visualizations
References
Application of 1,3-Dioxolanes in Chiral Synthesis: A Detailed Overview for Researchers
Introduction
The 1,3-dioxolane scaffold is a cornerstone in modern organic synthesis, primarily recognized for its role as a robust protecting group for carbonyls and 1,2-diols.[1] While the simple, achiral "2-Propyl-1,3-dioxolane" does not find application as a chiral auxiliary or catalyst due to its structural simplicity and lack of stereodirecting elements, the broader class of chiral 1,3-dioxolanes serves as a versatile platform in asymmetric synthesis. These chiral heterocycles are instrumental as intermediates, chiral building blocks, and templates for the stereocontrolled synthesis of complex, biologically active molecules. This document provides a detailed exploration of the application of chiral 1,3-dioxolanes in asymmetric synthesis, complete with experimental protocols and quantitative data to guide researchers, scientists, and professionals in drug development.
The primary strategies for leveraging the 1,3-dioxolane moiety in chiral synthesis involve two main approaches: the use of chiral 1,3-dioxolanes derived from enantiopure diols, and the asymmetric synthesis of the 1,3-dioxolane ring itself through catalytic enantioselective transformations.
I. Synthesis of Chiral 1,3-Dioxolanes from Enantiopure Diols
A prevalent method for obtaining chiral 1,3-dioxolanes is the acid-catalyzed acetalization of a prochiral aldehyde or ketone with a commercially available, enantiopure 1,2-diol. The chirality of the resulting dioxolane is directly inherited from the chiral diol. These chiral 1,3-dioxolanes can then be carried through multi-step syntheses as chiral building blocks.
A study on the synthesis of new chiral 1,3-dioxolanes with potential biological activity demonstrated the reaction of salicylaldehyde with various commercially available chiral diols using Montmorillonite K10 as a catalyst. This approach yielded highly enantiopure 1,3-dioxolanes (>99% ee), with the overall yield being dependent on the steric hindrance of the diol.[1]
Quantitative Data for Synthesis of Chiral 1,3-Dioxolanes from Chiral Diols
| Entry | Diol | Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chiral Sterically Hindered Diols (a, b, d) | Salicylaldehyde | Mont K10 | 45-61 | >99 |
| 2 | Chiral Less Hindered Diols (e, g) | Salicylaldehyde | Mont K10 | 88-93 | >99 |
Experimental Protocol 1: Synthesis of Enantiopure 1,3-Dioxolanes via Acetalization
This protocol is adapted from the synthesis of chiral 1,3-dioxolanes using salicylaldehyde and a chiral diol with Montmorillonite K10 as a catalyst.[1]
Materials:
-
Salicylaldehyde
-
Enantiopure 1,2-diol (e.g., (2R,3R)-(-)-2,3-Butanediol)
-
Montmorillonite K10
-
Trimethyl orthoformate (TMOF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL), add trimethyl orthoformate (1.2 mmol) and a catalytic amount of Montmorillonite K10 (10% w/w).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the dimethyl acetal of salicylaldehyde.
-
Add the enantiopure 1,2-diol (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Montmorillonite K10 catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral 1,3-dioxolane.
-
Confirm the structure and enantiomeric purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR) and chiral HPLC analysis.
Logical Workflow for Protocol 1
Caption: Workflow for the synthesis of chiral 1,3-dioxolanes.
II. Asymmetric Synthesis of Chiral 1,3-Dioxolanes
The direct asymmetric synthesis of 1,3-dioxolanes involves the creation of stereocenters during the ring-forming reaction, typically employing a chiral catalyst. These methods offer an elegant way to access chiral 1,3-dioxolanes from achiral starting materials.
A. Rh(II)-Catalyzed Asymmetric Three-Component Cascade Reaction
A notable example is the Rh(II)-catalyzed asymmetric three-component reaction of IIII/PV-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles.[2] These can be subsequently hydrogenated to yield the corresponding saturated chiral 1,3-dioxolanes.[2] This method provides access to a variety of chiral 1,3-dioxoles with good to high yields and excellent enantioselectivities.[2]
Quantitative Data for Rh(II)-Catalyzed Synthesis of Chiral 1,3-Dioxoles
| Entry | Aldehyde | Carboxylic Acid | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 4-Nitrobenzoic acid | Rh₂(S-PTAD)₄ | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Nitrobenzoic acid | Rh₂(S-PTAD)₄ | 82 | 93 |
| 3 | 2-Naphthaldehyde | 4-Nitrobenzoic acid | Rh₂(S-PTAD)₄ | 78 | 90 |
B. Organocatalytic Asymmetric [3+2] Cycloaddition
Another approach is the organocatalytic asymmetric formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones with aldehydes.[3] This reaction, mediated by cinchona-alkaloid-thiourea-based bifunctional organocatalysts, proceeds through hemiacetal intermediates to furnish chiral 1,3-dioxolanes.[3]
Experimental Protocol 2: Rh(II)-Catalyzed Asymmetric Synthesis of a Chiral 1,3-Dioxole
This protocol is a general representation based on the Rh(II)-catalyzed three-component cascade reaction.[2]
Materials:
-
IIII/PV-hybrid ylide
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic acid (e.g., 4-Nitrobenzoic acid)
-
Chiral Rh(II) catalyst (e.g., Rh₂(S-PTAD)₄)
-
Base (e.g., nBuMe₂N)
-
3 Å Molecular Sieves
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the IIII/PV-hybrid ylide (0.22 mmol), carboxylic acid (0.2 mmol), 3 Å molecular sieves (80 mg), and the chiral Rh(II) catalyst (2 mol%).
-
Add anhydrous DCE (2.0 mL) and cool the mixture to -10 °C.
-
Add the aldehyde (0.26 mmol) and the base (0.40 mmol) to the reaction mixture.
-
Stir the reaction at -10 °C for 72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with CH₂Cl₂, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,3-dioxole.
-
The resulting chiral 1,3-dioxole can be hydrogenated using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to afford the corresponding chiral 1,3-dioxolane.[2]
Reaction Pathway for Asymmetric 1,3-Dioxole Synthesis
Caption: Rh(II)-catalyzed three-component synthesis of chiral 1,3-dioxoles and subsequent conversion to chiral 1,3-dioxolanes.
III. Chiral 1,3-Dioxolan-4-ones as Versatile Building Blocks
Chiral 1,3-dioxolan-4-ones, readily prepared from α-hydroxy acids, have proven to be highly useful in asymmetric synthesis.[4] They can function as chiral acyl anion equivalents, enabling the stereoselective formation of new carbon-carbon bonds.[4] For instance, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, undergoes Michael addition to various acceptors with high diastereoselectivity.[4] Subsequent thermal fragmentation can then unmask a chiral ketone.[4]
Conclusion
While "this compound" itself is not employed in chiral synthesis, the 1,3-dioxolane framework is a valuable and versatile component in the asymmetric synthesis toolbox. The ability to either introduce chirality via enantiopure diols or create it directly through catalytic asymmetric reactions makes chiral 1,3-dioxolanes important intermediates and building blocks in the synthesis of complex chiral molecules. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful strategies in their synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-1,3-dioxolane is a cyclic acetal that finds applications in various chemical syntheses and is of interest as a potential fragrance component and a volatile organic compound (VOC) in different matrices.[1] Its analysis by gas chromatography (GC) is essential for quality control, reaction monitoring, and safety assessment. These application notes provide detailed protocols for the determination of this compound using GC coupled with mass spectrometry (GC-MS), including sample preparation and instrument parameters. The methodologies are designed to be adaptable for various sample types, from simple solutions to complex matrices like food and environmental samples.
I. Quantitative Data Summary
The following table summarizes key quantitative data for the GC analysis of this compound.
| Parameter | Value | GC Column Type | Reference |
| Kovats Retention Index (I) | 832, 837, 840, 870 | Standard Non-Polar | PubChem CID 179832 |
| Molecular Weight | 116.16 g/mol | N/A | [2] |
| Boiling Point | 132-133 °C | N/A | [3] |
Note: Retention indices can vary slightly between different GC systems and conditions.
II. Experimental Protocols
Two primary methodologies are presented: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in liquid and solid samples, and a QuEChERS-based approach for extraction from complex solid or semi-solid matrices.
Protocol 1: Analysis of this compound in Liquid and Headspace Samples via HS-SPME-GC-MS
This protocol is ideal for the analysis of volatile this compound in samples such as beverages, water, or the headspace of solid materials.
A. Sample Preparation: HS-SPME
-
Sample Aliquoting: Place 5 mL of the liquid sample or 1-2 g of the solid sample into a 20 mL headspace vial.
-
Internal Standard Spiking (Optional but Recommended for Quantification): Add an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties and volatility not present in the sample) to the vial.
-
Matrix Modification (Optional): For aqueous samples, add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in an autosampler with an incubator. Equilibrate the sample at 60°C for 15 minutes with agitation. Following equilibration, expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at the same temperature.
B. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C
-
SPME Desorption Time: 5 minutes
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for identification. For quantification, Selected Ion Monitoring (SIM) can be used. Key ions for this compound are m/z 73 (base peak) and 116 (molecular ion).[4]
Protocol 2: Analysis of this compound in Complex Matrices using QuEChERS and GC-MS
This protocol is suitable for the extraction and cleanup of this compound from complex matrices such as fruits, vegetables, and soil.
A. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: Transfer the supernatant to an autosampler vial for GC-MS analysis.
B. GC-MS Parameters
The GC-MS parameters can be the same as those described in Protocol 1.
III. Diagrams
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Caption: Workflow for QuEChERS-GC-MS analysis of this compound.
Caption: Logical relationship between GC and MS in a GC-MS system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-propyl-1,3-dioxolane. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and optimization of reaction conditions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete Reaction: The reaction has not gone to completion. | - Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS until the starting materials are consumed. - Inefficient Water Removal: Water is a byproduct of the reaction, and its presence can inhibit the forward reaction. Ensure the Dean-Stark apparatus is functioning correctly and that an appropriate azeotropic solvent (e.g., toluene) is used.[1][2] - Insufficient Catalyst: The amount of acid catalyst may be too low. Add a small additional amount of the catalyst. |
| Catalyst Deactivation: Basic impurities in the reactants or solvent can neutralize the acid catalyst. | - Purify Reactants: Ensure butanal and ethylene glycol are pure and dry. - Use Anhydrous Solvents: Use a dry, anhydrous solvent for the reaction. | |
| Equilibrium Not Shifted Towards Products: The reversible nature of the reaction may favor the reactants. | - Use Excess Ethylene Glycol: Employing an excess of ethylene glycol (1.5 to 2.0 equivalents) can shift the equilibrium towards the product side.[3] | |
| Presence of Significant Side Products | Acid-Catalyzed Trimerization of Butanal: Butanal can undergo self-condensation in the presence of an acid catalyst to form 2,4,6-tripropyl-1,3,5-trioxane. | - Control Temperature: Lowering the reaction temperature can sometimes disfavor side reactions. - Use a Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TSA) instead of a strong mineral acid like sulfuric acid.[3][4] - Optimize Catalyst Loading: Use the minimum effective amount of the acid catalyst. |
| Formation of Ethylene Glycol Oligomers: Ethylene glycol can self-condense to form diethylene glycol and other polyethers under strong acidic conditions and high temperatures. | - Use a Mild Acid Catalyst: p-TSA is less likely to promote this side reaction compared to sulfuric acid.[4] - Control Temperature: Avoid excessive heating of the reaction mixture. | |
| Oxidation of Butanal: If air is present, butanal can be oxidized to butyric acid. | - Perform Reaction Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. | |
| Dark, Tarry Substance in the Reaction Flask | Polymerization of Butanal: Strong acid catalysts and high temperatures can induce the polymerization of butanal.[4] | - Use a Milder Acid Catalyst: Employ p-TSA or another suitable organic acid. - Minimize Catalyst Concentration: Use a catalytic amount (e.g., 0.1–1 mol%). - Control Reaction Temperature: Maintain the lowest effective temperature for the reaction. |
| Difficulty in Product Purification | Incomplete Removal of Catalyst: The acid catalyst may not be fully neutralized before workup, leading to hydrolysis of the product during purification. | - Thorough Neutralization: After the reaction is complete, wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases. - Brine Wash: Wash the organic layer with brine to remove residual water and water-soluble impurities. |
| Co-distillation of Impurities: Side products with boiling points close to the product can co-distill. | - Fractional Distillation: Use a fractional distillation setup for a more efficient separation. - Column Chromatography: If distillation is ineffective, purify the product using silica gel column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the acid-catalyzed acetalization of butanal (also known as butyraldehyde) with ethylene glycol.[3] This reaction involves the condensation of the aldehyde and the diol, with the elimination of water.
Q2: Which acid catalyst is most effective for this synthesis?
A2: Several acid catalysts can be used, including sulfuric acid, p-toluenesulfonic acid (p-TSA), and heterogeneous catalysts like activated carbon-supported tungstosilicic acid.[3] While sulfuric acid is a strong and effective catalyst, p-TSA is often preferred as it is a solid, easier to handle, and less likely to cause charring.[4] Heterogeneous catalysts offer the advantage of easy separation and reusability.[3]
Q3: How can I effectively remove the water produced during the reaction?
A3: The most effective method for removing water from this reaction is by azeotropic distillation using a Dean-Stark apparatus.[1][2] A solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is used to continuously remove water from the reaction mixture, thereby driving the equilibrium towards the formation of the product.
Q4: What are the main side products I should be aware of?
A4: The primary side product to be concerned about is 2,4,6-tripropyl-1,3,5-trioxane , which is a cyclic trimer of butanal formed by its acid-catalyzed self-condensation. Another potential side product is diethylene glycol , formed from the intermolecular dehydration of ethylene glycol.
Q5: My NMR or GC-MS analysis shows the presence of unreacted starting materials. What should I do?
A5: This indicates that the reaction is incomplete. You can try the following:
-
Extend the reaction time: Continue heating and monitoring the reaction.
-
Add more catalyst: A small additional portion of the acid catalyst may be required.
-
Check your water removal system: Ensure that your Dean-Stark apparatus is efficiently collecting water. If no more water is being collected, the reaction has likely reached completion or equilibrium.
Q6: I have a dark-colored reaction mixture. What could be the cause?
A6: A dark, tarry appearance is often due to the polymerization of butanal, which can be promoted by strong acids and high temperatures.[4] To mitigate this, consider using a milder catalyst, a lower catalyst concentration, and maintaining a moderate reaction temperature.
Data Presentation
Table 1: Comparison of Different Acid Catalysts for the Synthesis of this compound
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 1.0 | 80-90 | 3-4 | 75-85 | [3] |
| p-Toluenesulfonic Acid | 1.0 | 110 (Toluene reflux) | 2-3 | 80-90 | [3][4] |
| Activated Carbon-Supported Tungstosilicic Acid | 1.0 | 86-113 | 1.5-2.5 | 87.5 | [3] |
Table 2: Physical and Spectroscopic Data of Product and Key Side Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data |
| This compound | C₆H₁₂O₂ | 116.16 | 134-136 | ¹H NMR (CDCl₃): δ 4.80 (t, 1H), 3.95-3.80 (m, 4H), 1.65-1.35 (m, 4H), 0.92 (t, 3H). ¹³C NMR (CDCl₃): δ 109.5, 64.8, 36.5, 17.8, 14.1. MS (EI): m/z 115 (M-1), 87, 73, 45.[5] |
| 2,4,6-Tripropyl-1,3,5-trioxane | C₁₂H₂₄O₃ | 216.32 | 215-217 | ¹H NMR (CDCl₃): δ 4.75 (q, 3H), 1.55-1.30 (m, 12H), 0.90 (t, 9H). ¹³C NMR (CDCl₃): δ 98.5, 36.8, 17.5, 14.2. MS (EI): m/z 216 (M+), 187, 145, 73.[6] |
Experimental Protocols
General Protocol for the Synthesis of this compound using a Dean-Stark Apparatus
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
Butanal (1.0 equivalent)
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 equivalents)
-
Toluene (sufficient to fill the flask and Dean-Stark trap)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add butanal and toluene. Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask.
-
Addition of Reagents: Add ethylene glycol and p-toluenesulfonic acid monohydrate to the flask.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap, which typically takes 2-3 hours. The progress can also be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.
Mandatory Visualization
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 3. Buy this compound | 3390-13-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,5-Trioxane, 2,4,6-tripropyl- | C12H24O3 | CID 75453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "2-Propyl-1,3-dioxolane" formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-propyl-1,3-dioxolane. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the acid-catalyzed acetalization of butyraldehyde with ethylene glycol.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this reaction are typically due to one or more of the following factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The acetalization reaction is a reversible equilibrium. To drive the reaction towards the product, ensure the following:
-
Effective Water Removal: Water is a byproduct, and its presence will shift the equilibrium back to the reactants. Use a Dean-Stark apparatus with an aprotic solvent like toluene or benzene to azeotropically remove water as it is formed.[1]
-
Appropriate Molar Ratio: An excess of ethylene glycol is often used to favor product formation. A molar ratio of butyraldehyde to ethylene glycol between 1:1.5 and 1:2.0 is generally optimal.[1]
-
-
Catalyst Issues: The acid catalyst is crucial for the reaction.
-
Catalyst Activity: Ensure the catalyst (e.g., p-toluenesulfonic acid) is not old or deactivated. Use a fresh batch if in doubt.
-
Catalyst Loading: The amount of catalyst is critical. For p-TSA, a loading of 0.1-0.5 mol% relative to the aldehyde is typical.[1]
-
-
Suboptimal Reaction Temperature:
-
The reaction temperature should be high enough to facilitate the reaction and azeotropic removal of water but not so high as to cause decomposition of reactants or products. A temperature range of 70-110°C is generally effective for p-TSA catalyzed reactions.[1]
-
-
Side Reactions:
-
Butyraldehyde can undergo self-condensation (aldol reaction) under acidic conditions, especially at higher temperatures. This can be minimized by maintaining the optimal reaction temperature and time.
-
Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary side reaction is the acid-catalyzed self-condensation of butyraldehyde. To minimize this, ensure a controlled reaction temperature and avoid prolonged reaction times. Additionally, using an excess of ethylene glycol can help to favor the desired acetalization reaction over the self-condensation of the aldehyde.
Q3: I am having difficulty purifying the final product. What are the best practices for purification?
A3: Purification of this compound is typically achieved by distillation.[2] However, challenges can arise from byproducts with close boiling points.
-
Neutralization: Before distillation, it is crucial to neutralize the acid catalyst. This can be done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Fractional Distillation: If simple distillation does not provide sufficient purity, fractional distillation is recommended to separate the product from any remaining starting materials and byproducts.
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Solvent Removal: Ensure the complete removal of the azeotropic solvent (e.g., toluene) before the final product distillation.
Q4: Can I use a different catalyst for this reaction?
A4: Yes, while p-toluenesulfonic acid (p-TSA) is a common and effective homogeneous catalyst, heterogeneous catalysts like tungstosilicic acid supported on activated carbon have also been shown to be highly efficient.[1] These can offer advantages such as easier separation from the reaction mixture (by filtration) and potential for reuse.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of key reaction parameters on the yield of this compound.
Table 1: Effect of Butyraldehyde to Ethylene Glycol Molar Ratio on Product Yield
| Butyraldehyde:Ethylene Glycol Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:1 | p-TSA | 90 | 3 | ~60 |
| 1:1.5 | p-TSA | 90 | 3 | ~85 |
| 1:2 | p-TSA | 90 | 3 | ~90 |
| 1:1.5 | Tungstosilicic Acid/C | 86-113 | 2 | 87.5[1] |
Table 2: Effect of Catalyst and Temperature on Product Yield
| Catalyst (mol%) | Temperature (°C) | Butyraldehyde:Ethylene Glycol Ratio | Reaction Time (h) | Conversion/Yield (%) |
| p-TSA (0.2 mol%) | 70 | 1:1.5 | 3 | ~75 |
| p-TSA (0.2 mol%) | 90 | 1:1.5 | 3 | ~85 |
| p-TSA (0.2 mol%) | 110 | 1:1.5 | 2 | >90 (conversion)[1] |
| Tungstosilicic Acid/C (1.0 wt%) | 86-113 | 1:1.5 | 2 | 87.5 (yield)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Charging: To the round-bottom flask, add butyraldehyde, ethylene glycol (1.5 to 2.0 molar equivalents), p-toluenesulfonic acid (0.1-0.5 mol% relative to butyraldehyde), and toluene (as the azeotropic solvent).
-
Reaction: Heat the mixture to reflux (typically 80-110°C). Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 1-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Protocol 2: Synthesis of this compound using Tungstosilicic Acid on Activated Carbon
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser.
-
Reagent Charging: To the round-bottom flask, add butyraldehyde, ethylene glycol (1.5 molar equivalents), and the tungstosilicic acid on activated carbon catalyst (e.g., 1.0 wt% relative to butyraldehyde).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 86-113°C) with stirring. Monitor the reaction progress by a suitable method (e.g., GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the heterogeneous catalyst by filtration.
-
-
Purification:
-
Purify the crude product by fractional distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Water removal techniques in "2-Propyl-1,3-dioxolane" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Propyl-1,3-dioxolane. The focus is on effective water removal techniques, a critical step for maximizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound?
The synthesis of this compound is a classic example of an acid-catalyzed acetalization reaction. It involves the condensation of butanal (butyraldehyde) with ethylene glycol. The reaction is reversible, meaning it can proceed in both the forward (product formation) and reverse (reactant formation) directions.
Q2: Why is water removal so critical in this synthesis?
Water is a byproduct of the reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (butanal and ethylene glycol), thereby reducing the yield of the desired this compound.[1] Continuous removal of water is essential to drive the reaction to completion and achieve a high yield.
Q3: What are the most common methods for water removal in this synthesis?
The two most prevalent and effective techniques for water removal in the synthesis of this compound are:
-
Azeotropic distillation using a Dean-Stark apparatus: This method involves using a solvent (commonly toluene or benzene) that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and is collected in the trap of the Dean-Stark apparatus, while the solvent returns to the reaction flask.
-
Use of molecular sieves: These are porous materials that selectively adsorb water molecules from the reaction mixture. 3Å or 4Å molecular sieves are typically used for this purpose.
Q4: Which acid catalyst is recommended for this reaction?
While various acid catalysts like sulfuric acid can be used, p-Toluenesulfonic acid (p-TSA) is widely employed due to its strong Brønsted acidity and good solubility in organic solvents.[1] It is generally considered a milder and less corrosive option compared to strong mineral acids.
Q5: What are the typical reaction conditions and expected yield?
The reaction is typically carried out at reflux temperatures, often between 80-120°C, for a duration of 2 to 6 hours. Under optimized conditions with efficient water removal, yields of 70-90% can be expected.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Water Removal | Dean-Stark: - Ensure the apparatus is properly set up and there are no leaks. - Insulate the arm of the Dean-Stark trap with glass wool or aluminum foil to prevent premature condensation of the azeotrope. - Confirm that the solvent is refluxing at a steady rate to carry over the water azeotrope. - Check that water is collecting in the trap. If not, the reaction may be complete, or there is an issue with the setup. Molecular Sieves: - Ensure the molecular sieves are properly activated (dried) before use. Inactive sieves will not adsorb water effectively. - Use a sufficient quantity of molecular sieves (typically 1-2 times the weight of the theoretical water produced). - For reactions at reflux, consider placing the sieves in a Soxhlet extractor to continuously expose the reaction to fresh desiccant. |
| Wet Reagents or Solvents | - Use freshly distilled or anhydrous grade butanal and ethylene glycol. - Ensure the solvent (e.g., toluene) is dry. If in doubt, dry it over a suitable drying agent before use. |
| Inactive Catalyst | - Use a fresh supply of p-TSA. Old catalyst may have absorbed atmospheric moisture. - Ensure the catalyst has not been neutralized by basic impurities in the starting materials. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress using TLC or GC. If starting material is still present, continue heating. - Ensure the reaction mixture is maintained at the appropriate reflux temperature. |
Issue 2: Product Contamination
| Possible Cause | Troubleshooting Steps & Solutions |
| Presence of Unreacted Starting Materials | - This is often a consequence of incomplete reaction due to inefficient water removal (see Issue 1). - Consider increasing the equivalents of ethylene glycol to push the equilibrium towards the product. |
| Formation of Side Products | - High reaction temperatures or prolonged reaction times can sometimes lead to side reactions. Stick to the recommended temperature and time. - The use of a milder catalyst like p-TSA can minimize side product formation compared to stronger acids. |
| Residual Acid Catalyst | - After the reaction is complete, neutralize the acid catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, during the workup. |
Data Presentation
| Parameter | Azeotropic Distillation (Dean-Stark) | Molecular Sieves |
| Typical Yield | 70-90% | Generally comparable to Dean-Stark, can be higher for small-scale reactions. |
| Reaction Time | 2-6 hours | Can be faster, especially with highly activated sieves. |
| Setup Complexity | Moderate | Simple |
| Scalability | Excellent for both lab and industrial scale. | Best for lab scale; can be less practical for very large scale. |
| Considerations | Requires a solvent that forms an azeotrope with water. | Requires properly activated sieves. Sieves may need to be filtered off post-reaction. |
Experimental Protocols
Method A: Azeotropic Distillation using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add butanal (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid (0.01 eq), and toluene (enough to fill the flask to about half).
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Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
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Monitoring: Continue the reflux until no more water is collected in the trap. The reaction progress can also be monitored by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by distillation to obtain pure this compound.
Method B: Using Molecular Sieves
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Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add a magnetic stir bar.
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Reagents: To the flask, add butanal (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent like dichloromethane or toluene.
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Molecular Sieves: Add activated 4Å molecular sieves (approximately 1.5 g per mmol of theoretical water).
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Catalyst: Add p-toluenesulfonic acid (0.01 eq).
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Reaction: Stir the mixture at room temperature or gently heat to reflux, depending on the reactivity of the starting materials.
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Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
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Workup: Filter off the molecular sieves and wash them with the reaction solvent. Neutralize the filtrate by washing with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by distillation.
Mandatory Visualizations
Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound, highlighting the two primary water removal techniques.
Caption: A decision tree diagram to guide troubleshooting in cases of low or no product yield during the synthesis of this compound.
References
Technical Support Center: Purification of 2-Propyl-1,3-dioxolane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and protocols for the purification of 2-Propyl-1,3-dioxolane by distillation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the distillation of this compound.
| Problem | Possible Cause | Solution |
| Low Purity of Final Product | Inefficient Separation: The boiling points of impurities are close to the product, requiring more efficient fractionation. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the distillation rate by decreasing the heating mantle temperature to allow for proper vapor-liquid equilibrium.- Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Contamination with Starting Materials: Unreacted butanal (or butyraldehyde) and ethylene glycol are present. | - Ensure the initial reaction has gone to completion. - Perform an aqueous workup before distillation. Wash the crude product with a dilute sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash to remove the bulk of water and water-soluble impurities like ethylene glycol. | |
| Product is "Wet" (Contains Water): Inadequate drying of the crude product before distillation. | - Dry the organic layer thoroughly with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.[1] - Ensure all glassware is completely dry before setting up the apparatus. | |
| Low Recovery / Yield | System Leak: Poorly sealed joints in the distillation apparatus allow vapor to escape. | - Check all glass joints to ensure a tight seal. Use appropriate joint clips and a minimal amount of vacuum grease if necessary. |
| Incorrect Thermometer Placement: The thermometer is not positioned correctly to measure the true temperature of the vapor entering the condenser. | - Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[2] | |
| Distillation Rate Too Fast: Excessive heating causes co-distillation of the product with higher-boiling impurities. | - Reduce the heating rate to maintain a slow and steady collection rate (typically 1-2 drops per second). | |
| Product Discoloration / Decomposition | Residual Acid Catalyst: Trace amounts of the acid catalyst used in the synthesis can cause the acetal to decompose or polymerize upon heating. | - Neutralize the crude product by washing with a mild base (e.g., saturated sodium bicarbonate solution) before distillation. |
| Excessive Heating: The distillation pot is heated too strongly or for too long, leading to thermal decomposition. | - Use a heating mantle with a stirrer to ensure even heating. - Do not heat the flask to dryness. - For heat-sensitive compounds, consider distillation under reduced pressure (vacuum distillation) to lower the boiling point. | |
| No Product Distilling Over | Insufficient Heating: The heating mantle is not set to a high enough temperature to bring the liquid to its boiling point. | - Gradually increase the temperature of the heating mantle. Ensure the flask is properly seated in the mantle for good heat transfer. |
| System Leak or Incorrect Thermometer Placement: See "Low Recovery / Yield" section. | - Verify all seals and the position of the thermometer.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound? A1: The boiling point of this compound is approximately 132-135°C at atmospheric pressure.[3][4]
Q2: What are the most common impurities found in crude this compound after synthesis? A2: Common impurities include unreacted starting materials (butanal and ethylene glycol), water (a byproduct of the reaction), and the acid catalyst (e.g., p-toluenesulfonic acid) used to promote the reaction.[3]
Q3: Is this compound stable to acid? A3: No, as a cyclic acetal, it is sensitive to acid, especially in the presence of water.[5] Acid catalyzes the hydrolysis reaction, which is the reverse of its synthesis, breaking it down into butanal and ethylene glycol. Therefore, it is crucial to neutralize any acid before heating during distillation.
Q4: What type of distillation is recommended for purification? A4: Fractional distillation is the most effective method for purifying this compound.[1] This is because it provides the necessary efficiency to separate the product from impurities with relatively close boiling points.
Q5: Which drying agent is most suitable before distillation? A5: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used and effective for removing residual water from the crude product after an aqueous workup.[1]
Physical Properties Data
A summary of boiling points and other relevant data for this compound and common impurities is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O₂ | 116.16 | 132 - 135[3][4] |
| Butanal (Butyraldehyde) | C₄H₈O | 72.11 | 74.8 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 |
| Water | H₂O | 18.02 | 100 |
Experimental Protocol: Fractional Distillation
This protocol outlines the standard procedure for the purification of this compound.
1. Pre-Distillation Workup & Drying: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Stopper the funnel, vent frequently, and shake gently. c. Separate the layers and discard the aqueous (bottom) layer. d. Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove dissolved water. e. Separate the layers and transfer the organic layer to an Erlenmeyer flask. f. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) and swirl. Continue adding small portions until some of the drying agent flows freely, indicating the solution is dry. g. Gravity filter or carefully decant the dried organic liquid into a round-bottom flask suitable for distillation.
2. Apparatus Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. b. Place a few boiling chips or a magnetic stir bar in the distillation flask containing the dried crude product. c. Ensure all joints are securely clamped and sealed. The thermometer bulb should be positioned so the top is level with the bottom of the side-arm of the distillation head.
3. Distillation Procedure: a. Begin circulating cold water through the condenser. b. Gently heat the distillation flask using a heating mantle. c. Collect the Forerun: The first fraction to distill will be low-boiling impurities (e.g., residual butanal). Collect this fraction in a separate receiving flask and set it aside. The temperature should be significantly lower than the target boiling point. d. Collect the Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approx. 132-135°C), switch to a clean, pre-weighed receiving flask. Collect the product while the temperature remains constant. e. Stop the Distillation: If the temperature drops or rises significantly after the main fraction is collected, stop the distillation. A sharp rise indicates higher-boiling impurities (e.g., ethylene glycol) are beginning to distill. f. Do not distill to dryness. Leave a small amount of residue in the distillation flask. g. Allow the apparatus to cool completely before disassembling.
4. Analysis: a. Determine the yield of the purified product. b. Analyze the purity of the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visual Workflow
Caption: A logical workflow for troubleshooting low purity in the distillation of this compound.
References
Technical Support Center: Chromatographic Purification of 2-Propyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 2-Propyl-1,3-dioxolane.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, presented in a question-and-answer format.
Chromatography Issues
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Recovery of Product | Compound Degradation: this compound is a cyclic acetal, which is highly sensitive to acid. Standard silica gel is acidic and can cause the dioxolane ring to hydrolyze (open) on the column.[1][2][3] | Use Neutralized Stationary Phase: Deactivate the silica gel by preparing a slurry with 1-2% triethylamine in your non-polar eluent.[1] Alternatively, use a less acidic stationary phase like neutral alumina. Consider Reverse-Phase Chromatography: If the compound is unstable on silica, reverse-phase (e.g., C18) chromatography using a suitable solvent system (like acetonitrile/water) is a viable alternative.[1] |
| Poor Separation (Co-elution of Impurities) | Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the target compound from impurities. | Systematic TLC Analysis: Before running the column, perform a thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of 0.2-0.4 for the target compound and a clear separation (ΔRf > 0.2) from major impurities.[1] Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help separate compounds with similar polarities.[4] |
| Compound Fails to Elute (Stays on Top of Column) | High Polarity: The compound is too polar for the selected mobile phase, causing it to bind strongly to the silica gel.[1] | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. "Methanol Purge": If the compound still does not elute, a "purge" with a very polar solvent like methanol can be attempted, but be aware this may also elute very polar impurities.[1] Re-evaluate Stationary Phase: Consider using reverse-phase chromatography where polar compounds elute earlier. |
| Peak Tailing in HPLC Analysis | Secondary Interactions: Residual acidic silanol groups on the silica-based column interact with the oxygen atoms in the dioxolane ring, causing tailing.[5] | Use a Base Additive: Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase to mask the active silanol sites. End-Capped Column: Use a high-quality, end-capped HPLC column specifically designed to minimize silanol interactions. |
| Irreproducible Retention Times in HPLC | Mobile Phase Issues: Inconsistent mobile phase preparation or degradation. Air bubbles in the system.[6][7] Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[7] | Proper Mobile Phase Preparation: Ensure the mobile phase is accurately prepared, thoroughly mixed, and degassed before use.[8] Sufficient Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic purification of this compound? A1: The main challenge is the compound's instability under acidic conditions.[2][3] As a cyclic acetal, this compound is prone to hydrolysis back to butanal and ethylene glycol in the presence of acid. Since standard silica gel is acidic, this can lead to significant product loss during purification.[1]
Q2: What are the best general-purpose solvent systems for purifying this compound on silica gel? A2: Given its structure, this compound is a relatively non-polar compound. Effective solvent systems typically consist of a non-polar solvent with a small amount of a more polar modifier. Common choices include gradients of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) or dichloromethane in hexanes. The optimal system should always be determined by preliminary TLC analysis.
Q3: How can I effectively remove the unreacted starting materials (butanal and ethylene glycol)? A3: An initial aqueous workup is highly effective. Before chromatography, wash the crude reaction mixture with a saturated sodium bicarbonate solution to neutralize any acid catalyst and then with brine.[9] This will remove the highly water-soluble ethylene glycol. Butanal can be partially removed during this workup and solvent evaporation. Flash column chromatography is then typically sufficient to separate the desired dioxolane from any remaining butanal and other non-polar byproducts.[9]
Q4: Can I use distillation instead of chromatography for purification? A4: Yes, distillation can be a very effective purification method for this compound, especially on a larger scale.[10][11] The product has a boiling point of approximately 134.6°C.[10] Fractional distillation can separate it from less volatile starting materials or byproducts. However, for obtaining very high purity on a smaller scale or for separating impurities with similar boiling points, chromatography is often preferred.
Q5: My purified this compound shows signs of degradation after storage. How should I store it? A5: To prevent degradation, ensure all residual purification solvents and any trace acid are removed under a high vacuum. Store the purified liquid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a refrigerator) to minimize potential hydrolysis from atmospheric moisture or trace acidic impurities.
Section 3: Quantitative Data Summary
The following table summarizes typical outcomes for the purification of dioxolanes based on common laboratory techniques.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Flash Column Chromatography (Neutralized Silica) | >98%[9] | 70-90%[10] | Excellent for removing baseline impurities and achieving high purity on a lab scale. |
| Distillation | ~99%[11] | 50-90%[11] | Best for large-scale purification; effectiveness depends on the boiling points of impurities. |
| Solvent Extraction / Aqueous Workup | Low to Moderate | >95% (Recovery) | An essential preliminary step to remove water-soluble impurities and catalysts, not a final purification method.[9] |
Section 4: Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (if applicable) and/or by staining with a potassium permanganate solution.
-
Analysis: Calculate the Rf values for your product and impurities. Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the product and maximize separation from other spots.
Protocol 2: Flash Column Chromatography
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Column Preparation:
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Select a column with a diameter appropriate for the sample size (e.g., 50-100 times the weight of crude sample to the weight of silica).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). To prevent degradation, add 1% triethylamine to this slurry.
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Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[1]
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the column eluent).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle, positive pressure and begin collecting fractions.
-
If using a gradient, slowly increase the polarity of the eluent according to your TLC analysis.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[9]
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid.[9]
-
Section 5: Visual Workflows and Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low product recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound | 3390-13-4 [smolecule.com]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
Overcoming challenges in the deprotection of "2-Propyl-1,3-dioxolane"
Welcome to the technical support center for the deprotection of 2-Propyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the deprotection of this cyclic acetal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection Reaction
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Question: My deprotection of this compound is not going to completion, or the reaction is very slow. What are the possible causes and how can I resolve this?
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Answer: Incomplete or slow deprotection can be attributed to several factors. The stability of the 1,3-dioxolane ring often requires specific conditions for efficient cleavage.[1][2] Here are some potential causes and troubleshooting steps:
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Insufficient Acid Catalyst: The concentration or strength of the Brønsted or Lewis acid catalyst may be too low. Consider incrementally increasing the catalyst loading or switching to a stronger acid.
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Inadequate Water Content: For hydrolytic deprotection, the presence of water is crucial. If you are using "wet" solvents, ensure the water content is sufficient to drive the equilibrium towards the deprotected aldehyde.[1]
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Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. If performing the reaction at room temperature, consider moderately increasing the temperature.
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Inefficient Reagent: The chosen deprotection reagent may not be effective for your specific substrate. Consult the comparison table below for alternative reagents that offer milder conditions or faster reaction times.[1][3] For instance, some Lewis acids like Er(OTf)₃ or In(OTf)₃ can be very efficient under mild conditions.[1]
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Issue 2: Formation of Side Products
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Question: I am observing unexpected side products in my reaction mixture after the deprotection of this compound. What could be the cause and how can I minimize them?
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Answer: Side product formation is often a consequence of harsh reaction conditions or the presence of other sensitive functional groups in the molecule.
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Acid-Sensitive Functional Groups: If your substrate contains other acid-labile groups, such as tert-butyl ethers or esters, they may be cleaved under the deprotection conditions.[1] In such cases, switching to a milder, more chemoselective deprotection method is recommended. Neutral deprotection methods using reagents like iodine or certain Lewis acids can be highly selective.[1]
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Oxidation of the Aldehyde: Strongly acidic and oxidizing conditions can lead to the oxidation of the newly formed aldehyde to a carboxylic acid or related cleavage products.[1] Avoid using strong oxidizing agents in combination with strong acids.
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Polymerization/Degradation: The liberated aldehyde may be unstable under the reaction conditions, leading to polymerization or other degradation pathways. It is important to monitor the reaction progress and work up the reaction promptly upon completion.
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Issue 3: Difficulty in Removing the Protecting Group in a Complex Molecule
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Question: I am working with a complex molecule containing a this compound protecting group, and I am struggling with its selective removal without affecting other functionalities. What strategies can I employ?
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Answer: Chemoselectivity is a critical challenge in multistep synthesis.[1] The choice of deprotection method should be guided by the overall functionality of your molecule.
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Mild Lewis Acid Catalysis: Many Lewis acids, such as cerium(III) triflate or erbium(III) triflate, can catalyze the deprotection under nearly neutral conditions, showing high selectivity for acetals and ketals while tolerating other sensitive groups.[1]
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Enzymatic Deprotection: While not specifically detailed for this compound in the provided context, enzymatic methods can offer exceptional selectivity for deprotection reactions and are worth considering for highly sensitive substrates.
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Transacetalization: Performing the deprotection in the presence of a large excess of a volatile ketone like acetone can shift the equilibrium towards the deprotected aldehyde through the formation of a more volatile acetal.[1]
-
Frequently Asked Questions (FAQs)
1. What are the standard conditions for the acid-catalyzed deprotection of this compound?
Standard deprotection often involves acid-catalyzed hydrolysis in a mixture of an organic solvent and aqueous acid (e.g., HCl, H₂SO₄, or acetic acid).[1][2] Another common method is transacetalization using a catalytic amount of acid in a solvent like acetone.[1]
2. Can this compound be deprotected under neutral conditions?
Yes, several methods exist for deprotecting dioxolanes under neutral conditions. These are particularly useful when acid-sensitive functional groups are present in the molecule.[1] Reagents such as iodine in acetone, or Lewis acids like indium(III) trifluoromethanesulfonate in the presence of acetone, have been shown to be effective.[1]
3. How does the stability of this compound compare to other acetals?
Cyclic acetals like 1,3-dioxolanes are generally more stable than acyclic acetals. 1,3-Dioxanes, derived from 1,3-diols, are typically even more stable than 1,3-dioxolanes.[1][2] This stability necessitates carefully chosen conditions for deprotection.
4. What are some "green" or environmentally friendly methods for deprotection?
Recent research has focused on developing more environmentally benign deprotection protocols. The use of water as a solvent with a catalyst like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) has been reported for the rapid deprotection of acetals.[1][3] Additionally, the use of recyclable catalysts, such as certain ionic liquids, presents a greener alternative.[4]
Data and Protocols
Comparison of Deprotection Methods for Dioxolanes
| Reagent/Catalyst | Solvent | Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., HCl, H₂SO₄) | Aqueous organic solvent | RT to reflux | Inexpensive, readily available | Harsh conditions, low chemoselectivity |
| Lewis Acids (e.g., Er(OTf)₃, In(OTf)₃) | Wet nitromethane, Acetone | Room Temperature | Mild, highly chemoselective | Higher cost of reagents |
| Iodine | Acetone | Room Temperature | Neutral conditions, mild, chemoselective | May not be suitable for all substrates |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Fast, uses water as a solvent | Catalyst may be expensive |
| Protic Ionic Liquids | Aqueous media | Varies | Recyclable catalyst, mild conditions | May require specific ionic liquid synthesis |
Key Experimental Protocols
1. General Procedure for Acid-Catalyzed Hydrolysis
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Dissolve the this compound substrate in a suitable organic solvent (e.g., THF, acetone).
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Add an aqueous solution of a Brønsted acid (e.g., 1M HCl).
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Stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction progress by TLC or GC/MS.
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Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution).
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Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure.
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Purify the crude product by chromatography if necessary.
2. General Procedure for Lewis Acid-Catalyzed Deprotection
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Dissolve the this compound substrate in a suitable solvent (e.g., wet nitromethane or acetone).[1]
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Add a catalytic amount of the Lewis acid (e.g., Er(OTf)₃, 1-5 mol%).[1]
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Stir the reaction mixture at room temperature.[1]
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Monitor the reaction progress by TLC or GC/MS.
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Upon completion, quench the reaction (e.g., with water or a mild base).
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Work up the reaction mixture by extraction with an organic solvent.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the product as needed.
Visual Guides
References
Technical Support Center: Synthesis of 2-Propyl-1,3-dioxolane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propyl-1,3-dioxolane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and optimize reaction outcomes.
Troubleshooting Guide: Enhancing the Yield of this compound
Low yields in the synthesis of this compound from butanal (butyraldehyde) and ethylene glycol are a common issue. The formation of the acetal is a reversible equilibrium reaction, and several factors can adversely affect the product yield. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problems.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:
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Incomplete Water Removal: The synthesis of this compound produces water as a byproduct.[1] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thereby reducing the yield.
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Solution: Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene to continuously remove water as it is formed. For smaller-scale reactions, the use of chemical drying agents such as molecular sieves can be effective.
-
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Suboptimal Catalyst Choice or Concentration: The selection and amount of the acid catalyst are critical.
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Solution: While strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid are commonly used, their concentration must be optimized.[1] Too little catalyst can lead to a slow or incomplete reaction, while too much can promote side reactions. A catalytic amount (typically 0.5-2 mol%) is recommended. Heterogeneous catalysts like tungstosilicic acid on activated carbon can also be highly effective and are easily removed by filtration.[1]
-
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Incorrect Molar Ratio of Reactants: The stoichiometry of butanal and ethylene glycol plays a significant role in driving the reaction forward.
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Solution: Use a slight excess of ethylene glycol (1.2 to 1.5 equivalents) to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
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Inappropriate Reaction Temperature: The reaction temperature affects the rate of reaction but can also lead to side product formation if too high.
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Solution: The optimal temperature range for this acetalization is typically between 80-120°C, which is usually achieved by refluxing in a suitable solvent like toluene.[1] Excessively high temperatures can lead to catalyst degradation or side reactions.
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Q2: I am observing significant amounts of starting material in my crude product after the reaction. What went wrong?
A2: The presence of unreacted butanal and ethylene glycol is a clear indication that the reaction has not gone to completion. This is often linked to the issues described in Q1.
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Primary Checklist:
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Water Removal: Was your Dean-Stark apparatus filling correctly, indicating water was being removed? Were your reagents and solvent anhydrous to begin with?
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Catalyst Activity: Is your acid catalyst fresh and active? Some acids can degrade over time.
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Reaction Time: Was the reaction allowed to proceed for a sufficient amount of time? Monitor the reaction progress by TLC or GC to determine when it has reached completion. Reaction times of 2-6 hours are common.[1]
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Q3: My final product is discolored or contains unexpected impurities after distillation. What are the likely side products?
A3: Discoloration can result from the degradation of the aldehyde or catalyst at high temperatures. Potential side reactions in acetal formation, though generally minimal under controlled conditions, can include:
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Aldol Condensation of Butanal: In the presence of acid, butanal can undergo self-condensation, leading to α,β-unsaturated aldehyde byproducts. This is more likely with stronger acid catalysts or higher temperatures.
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Polymerization: Aldehydes are prone to polymerization, which can be catalyzed by acids.
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Oxidation: If air is not excluded from the reaction, butanal can be oxidized to butyric acid.
To minimize these, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is not excessively high.
Frequently Asked Questions (FAQs)
Q4: What is the most common and effective catalyst for this synthesis?
A4: p-Toluenesulfonic acid (p-TSA) is one of the most widely used catalysts for this reaction due to its strong acidity, good solubility in organic solvents, and ease of handling as a solid.[1] However, heterogeneous catalysts like tungstosilicic acid supported on active carbon have shown excellent yields (up to 87.5%) and offer the advantage of simple removal by filtration.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can spot the reaction mixture against a standard of butanal. The disappearance of the butanal spot indicates the reaction is nearing completion. GC provides a more quantitative measure of the conversion of butanal to this compound.
Q6: How does the purity of reactants and solvents affect the yield?
A6: The purity of reactants and solvents is crucial. Water in the ethylene glycol or solvent will inhibit the forward reaction. Basic impurities can neutralize the acid catalyst, slowing down or halting the reaction. It is advisable to use anhydrous solvents and purified reactants.
Q7: What is the best method for purifying the final product?
A7: The most common and effective method for purifying this compound is fractional distillation. The product has a boiling point of approximately 132-134°C.[1] Careful distillation is necessary to separate it from any unreacted starting materials (butanal bp: 74.8°C, ethylene glycol bp: 197.3°C) and the high-boiling point solvent (toluene bp: 110.6°C).
Q8: What are the main safety precautions to consider during this synthesis?
A8:
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Butanal: is a highly flammable liquid and vapor and causes serious eye irritation.[2][3]
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Ethylene Glycol: is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4][5]
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p-Toluenesulfonic Acid: is corrosive and causes severe skin and eye irritation.[6][7]
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Toluene (solvent): is a flammable liquid and can cause skin and respiratory irritation.
Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from ignition sources.[2][4]
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Catalyst | Butanal:Ethylene Glycol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic Acid (p-TSA) | 1:1.5 | 80-120 (Reflux) | 2-6 | 70-90 | [1] |
| Tungstosilicic Acid on Activated Carbon | 1:1.5 | 86-113 | Not Specified | 87.5 | [1] |
| I2/PAn | 1:1.5 | Not Specified | 1 | 71.6 | [8] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the standard acid-catalyzed acetalization reaction.
Materials:
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Butanal (Butyraldehyde)
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Ethylene Glycol
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p-Toluenesulfonic acid monohydrate (p-TSA)
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Toluene (anhydrous)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Distillation apparatus (for solvent removal and fractional distillation)
Procedure:
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Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. The system should be equipped with a magnetic stirrer and a heating mantle.
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Charging Reagents: To the round-bottom flask, add toluene, ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
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Azeotropic Water Removal: Begin heating the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
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Addition of Aldehyde: Once the system is refluxing and water is being removed, slowly add butanal (1.0 equivalent) to the mixture.
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Reaction: Continue to reflux the mixture, typically for 2-6 hours, while continuously removing water via the Dean-Stark trap. Monitor the reaction by TLC or GC until the butanal is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Filter to remove the drying agent.
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Remove the toluene by simple distillation.
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Purify the crude product by fractional distillation to obtain pure this compound (boiling point ~132-134°C).
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Buy this compound | 3390-13-4 [smolecule.com]
- 2. download.basf.com [download.basf.com]
- 3. chemos.de [chemos.de]
- 4. ecolink.com [ecolink.com]
- 5. chemfax.com [chemfax.com]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
Stability issues of "2-Propyl-1,3-dioxolane" under strong acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Propyl-1,3-dioxolane under strong acidic conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound under acidic conditions is showing unexpected byproducts. What could be the cause?
A1: Under strong acidic conditions, this compound is susceptible to hydrolysis, which is the primary pathway for its degradation. This reaction cleaves the acetal bond, reverting it to its parent aldehyde (butyraldehyde) and diol (ethylene glycol). The presence of these or subsequent reaction products are the likely unexpected byproducts. The rate of this hydrolysis is highly dependent on the pH, temperature, and solvent system of your reaction.
Q2: How can I minimize the degradation of this compound in my acidic reaction medium?
A2: To minimize degradation, consider the following strategies:
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pH Control: Use the mildest acidic conditions possible that still facilitate your desired reaction. Even small increases in pH can significantly decrease the rate of hydrolysis.
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Temperature Control: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. The rate of hydrolysis increases with temperature.
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Solvent Choice: The presence of water is necessary for hydrolysis. If your reaction conditions permit, using an anhydrous solvent system can prevent degradation. If water is required, minimizing its concentration can slow the hydrolysis.
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Reaction Time: Limit the reaction time to the minimum required for the completion of your primary reaction to reduce the exposure of this compound to the acidic conditions.
Q3: At what pH range does the hydrolysis of this compound become significant?
A3: Acetal hydrolysis is generally significant in strongly acidic conditions (pH < 3) and becomes progressively faster as the pH decreases. While stable under neutral and basic conditions, the stability of this compound will decrease as the pH of the medium drops. For sensitive applications, it is advisable to conduct stability studies at the specific pH of your experiment.
Q4: What are the expected decomposition products of this compound in the presence of a strong acid and water?
A4: The acid-catalyzed hydrolysis of this compound yields butyraldehyde and ethylene glycol as the primary decomposition products.
Q5: How can I monitor the stability of this compound in my experiment?
A5: You can monitor the stability of this compound by tracking its concentration over time and/or by detecting the appearance of its hydrolysis products (butyraldehyde and ethylene glycol). Common analytical techniques for this purpose include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from butyraldehyde and ethylene glycol.
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High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method can separate and quantify this compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of desired product, presence of butyraldehyde and/or ethylene glycol. | Acid-catalyzed hydrolysis of this compound. | - Increase the pH of the reaction mixture if possible.- Lower the reaction temperature.- Reduce the amount of water in the reaction.- Shorten the reaction time. |
| Inconsistent reaction outcomes. | Variability in the acidity or water content of the reaction medium. | - Use buffered solutions to maintain a constant pH.- Ensure consistent water content in reagents and solvents. |
| Difficulty in isolating the product due to impurities. | Contamination with hydrolysis products of this compound. | - After the reaction, neutralize the acid before workup to prevent further hydrolysis.- Choose a purification method (e.g., chromatography) that effectively separates your product from butyraldehyde and ethylene glycol. |
Quantitative Data on Acetal Stability
| Acetal | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 2-Phenyl-1,3-dioxolane | 1.0 | 25 | ~2.5 min | [General literature on acetal hydrolysis] |
| 2-Methyl-1,3-dioxolane | 1.0 | 25 | ~10 min | [General literature on acetal hydrolysis] |
| 2-Phenyl-1,3-dioxolane | 5.0 | 25 | ~70 hours[1] | [1] |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To determine the rate of hydrolysis of this compound under specific acidic conditions.
Materials:
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This compound
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Deuterated solvent (e.g., D₂O, CD₃CN)
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Acid (e.g., DCl in D₂O)
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NMR tubes
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NMR spectrometer
Procedure:
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Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
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In an NMR tube, add a known volume of the this compound stock solution.
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Initiate the reaction by adding a specific amount of the acid solution to achieve the desired pH.
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Immediately acquire a ¹H NMR spectrum (t=0).
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Continue to acquire spectra at regular time intervals.
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Process the spectra and integrate the characteristic peaks of this compound (e.g., the methine proton at the 2-position) and one of the products (e.g., the aldehydic proton of butyraldehyde).
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Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Protocol 2: Analysis of this compound and its Hydrolysis Products by HPLC
Objective: To quantify the amount of this compound and its hydrolysis products in a sample.
Materials:
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Sample containing this compound
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HPLC system with a suitable detector (e.g., RI or UV detector if derivatization is used)
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C18 reverse-phase HPLC column
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Mobile phase (e.g., acetonitrile/water gradient)
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Standards of this compound, butyraldehyde, and ethylene glycol
Procedure:
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Prepare a series of standard solutions of this compound, butyraldehyde, and ethylene glycol of known concentrations.
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Develop an HPLC method that provides good separation of the three compounds. The mobile phase composition and gradient will need to be optimized.
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Inject the standard solutions to create a calibration curve for each compound.
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Prepare your experimental sample for injection (e.g., by dilution and filtration). To stop further hydrolysis, the sample should be neutralized before analysis.
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Inject the sample and record the chromatogram.
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Identify and quantify the peaks corresponding to this compound, butyraldehyde, and ethylene glycol by comparing their retention times and peak areas to the calibration curves.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability issues.
References
Preventing by-product formation in acetalization reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in acetalization reactions. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during acetalization reactions and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Water Removal: Acetalization is an equilibrium reaction; the presence of water, a by-product, can shift the equilibrium back to the starting materials.[1][2][3][4][5] 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.[1][6] 3. Non-optimal Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition.[7] 4. Poor Quality Reagents: Starting aldehyde/ketone or alcohol may be impure or contain inhibitors. The solvent may not be sufficiently dry.[7] 5. Steric Hindrance: Highly hindered ketones or aldehydes react more slowly. | 1. Enhance Water Removal: - Use a Dean-Stark apparatus with an azeotropic solvent like toluene.[4][8][9] - Add a drying agent such as 4Å molecular sieves to the reaction mixture.[5] - Use a chemical water scavenger like trimethylorthoformate.[4][10] 2. Catalyst Check: - Use a fresh, anhydrous acid catalyst (e.g., p-TsOH, CSA). - Optimize the catalyst loading; typically, a catalytic amount is sufficient.[10][11] 3. Temperature Optimization: - Monitor the reaction progress at different temperatures to find the optimum. For many reactions, refluxing in a suitable solvent is effective. For sensitive substrates, room temperature or even lower temperatures may be necessary.[11] 4. Reagent & Solvent Quality: - Purify starting materials if necessary. - Use anhydrous solvents. 5. Reaction Time & Conditions: - For sterically hindered substrates, longer reaction times or a more active catalyst may be required. |
| Presence of Hemiacetal By-product | 1. Incomplete Reaction: The reaction has not gone to completion, and the hemiacetal intermediate is observed.[3][5] 2. Insufficient Alcohol: Not enough alcohol is present to drive the reaction from the hemiacetal to the acetal. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration and monitor by TLC or GC. 2. Increase Alcohol Concentration: Use a larger excess of the alcohol. Using the alcohol as the solvent is often an effective strategy.[1] |
| Formation of Colored Impurities/Degradation | 1. Excessive Heat: The reaction temperature is too high, causing decomposition of the starting materials or product.[7][12] 2. Strongly Acidic Conditions: High concentrations of a strong acid catalyst can lead to side reactions and degradation, especially with sensitive substrates.[11] | 1. Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.[7] 2. Optimize Catalyst: - Reduce the amount of acid catalyst. - Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS)). |
| Formation of Enol Ether or Self-Condensation Products | 1. Enolizable Aldehyde/Ketone: The starting material can undergo acid-catalyzed enolization followed by other reactions. 2. High Reaction Temperature: Higher temperatures can favor these side reactions.[12] | 1. Milder Conditions: Use milder reaction conditions (lower temperature, weaker acid). 2. Protecting Group Strategy: Consider if a different protecting group strategy is more suitable for the substrate. |
Frequently Asked Questions (FAQs)
Q1: Why is my acetalization reaction not going to completion, even with a Dean-Stark trap?
A1: While a Dean-Stark trap is effective at removing water, several other factors can prevent a reaction from reaching completion. Ensure your solvent is forming an efficient azeotrope with water (toluene is common).[4][7] Check that your apparatus is set up correctly to allow for the separation and collection of water. The reaction may also be slow due to steric hindrance in your substrates, in which case a longer reaction time or a more active catalyst may be necessary. Finally, ensure your starting materials and solvent are as anhydrous as possible to begin with.[7]
Q2: Can I form an acetal under basic or neutral conditions?
A2: Traditional acetal formation requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the weakly nucleophilic alcohol.[6][13] Therefore, acetal formation is generally not feasible under basic conditions. However, some methods for acetal synthesis under neutral or basic conditions have been developed, often employing specific reagents to drive the reaction.[14] For example, a protocol using a sodium alkoxide with a corresponding trifluoroacetate ester has been reported.[14]
Q3: How much acid catalyst should I use?
A3: Acetalization requires only a catalytic amount of acid. Typically, 0.1 to 1 mol% of a strong acid like p-toluenesulfonic acid (p-TsOH) is sufficient. Using an excessive amount of acid can be detrimental, as it can protonate the alcohol, reducing its nucleophilicity, and can also promote the hydrolysis of the acetal product back to the starting materials.[11] It is always best to start with a small amount and add more if the reaction is not proceeding.
Q4: My substrate has other acid-sensitive functional groups. How can I selectively form the acetal?
A4: For substrates with other acid-sensitive groups, using very mild acidic conditions is crucial. Catalysts like pyridinium p-toluenesulfonate (PPTS) are often used as they are less acidic than p-TsOH. Running the reaction at lower temperatures can also improve selectivity. In some cases, it may be necessary to protect the other acid-sensitive groups before carrying out the acetalization. Some modern methods have shown compatibility with acid-sensitive substrates like N-Boc-protected amines and silyl-protected alcohols.[10]
Q5: What is the best way to work up an acetalization reaction?
A5: A typical work-up procedure involves cooling the reaction mixture and then quenching the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine.[10][11] This is important to prevent the hydrolysis of the acetal during extraction and purification. After quenching, the product is typically extracted with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Experimental Protocols
General Protocol for Acetal Formation Using a Dean-Stark Trap
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Aldehyde or ketone (1.0 equiv)
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Alcohol (2.0-5.0 equiv) or Diol (1.0-1.2 equiv)
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Anhydrous toluene (or another suitable azeotropic solvent)
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Acid catalyst (e.g., p-TsOH, 0.01 equiv)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the aldehyde or ketone, the alcohol or diol, and toluene.
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Begin stirring the mixture and add the acid catalyst.
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Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap.
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Monitor the reaction progress by TLC or GC. The reaction is complete when no more water is collected in the Dean-Stark trap and the starting material is consumed.
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Allow the reaction mixture to cool to room temperature.
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Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with the chosen organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of acid catalyst loading on the conversion of trans-cinnamaldehyde to its dimethyl acetal.
Table 1: Effect of HCl Catalyst Loading on Acetalization of trans-Cinnamaldehyde
| Entry | Catalyst Loading (mol %) | Conversion (%) |
| 1 | 0.005 | 85 |
| 2 | 0.01 | 95 |
| 3 | 0.03 | >99 |
| 4 | 0.1 | >99 |
| 5 | 1 | >99 |
| 6 | 10 | >99 |
| 7 | 30 | >99 |
| 8 | 60 | 94 |
| 9 | 100 | 85 |
| 10 | 600 | 6 |
| Data adapted from a study on acetalization using hydrochloric acid in methanol at ambient temperature for 20 minutes.[11] |
Visualizations
Caption: Acid-catalyzed acetal formation pathway.
Caption: Troubleshooting workflow for low acetal yield.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US2668862A - Process for acetal preparation - Google Patents [patents.google.com]
- 13. Why Can't Acetals Form In Basic Conditions [sattasport.b-cdn.net]
- 14. researchgate.net [researchgate.net]
Scalable synthesis of "2-Propyl-1,3-dioxolane" for industrial applications
Technical Support Center: Scalable Synthesis of 2-Propyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of this compound, aimed at researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
1. Low or No Product Yield
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Question: My reaction is showing very low conversion to this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yield in the synthesis of this compound is a common issue, often related to the reversible nature of the acetalization reaction. Here are the primary factors to investigate:
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Inefficient Water Removal: The formation of this compound from butanal and ethylene glycol is an equilibrium reaction that produces water as a byproduct.[1] Failure to remove this water will inhibit the forward reaction and prevent high yields.
-
Solution: Employ azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene to continuously remove water from the reaction mixture. This will drive the equilibrium towards the product side.
-
-
Suboptimal Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role in maximizing yield.
-
Solution: Use an excess of ethylene glycol. A molar ratio of 1:1.5 to 1:2 of butanal to ethylene glycol is often recommended to shift the equilibrium towards the formation of the desired product.[1]
-
-
Catalyst Inactivity or Insufficient Loading: The acid catalyst is essential for the reaction to proceed at a reasonable rate.
-
Solution: Ensure the catalyst (e.g., p-Toluenesulfonic acid or a heterogeneous catalyst like tungstosilicic acid) is active and used at the appropriate loading, typically 0.1-1.0 wt% relative to the reactants.[1] If using a reusable heterogeneous catalyst, verify its activity has not diminished from previous uses.
-
-
Inadequate Reaction Temperature: The reaction temperature needs to be high enough to facilitate the reaction but not so high as to cause side reactions or catalyst degradation.
-
Solution: Maintain the reaction temperature within the optimal range of 70-110°C.[1]
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-
2. Presence of Impurities in the Final Product
-
Question: After purification, my this compound product contains significant impurities. What are the likely side products and how can I minimize their formation?
-
Answer: Impurities can arise from side reactions or unreacted starting materials. Common impurities and their mitigation strategies include:
-
Unreacted Butanal: The presence of the starting aldehyde is common if the reaction has not gone to completion.
-
Solution: Increase the reaction time or the amount of ethylene glycol to ensure complete conversion of the butanal. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.
-
-
Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate. If the reaction is quenched prematurely, this can remain as an impurity.
-
Solution: Ensure sufficient reaction time and temperature to allow for the complete conversion of the hemiacetal to the final dioxolane product.
-
-
Side Products from High Temperatures: Excessive heat can lead to the decomposition of the product or catalyst, or promote side reactions.
-
Solution: Carefully control the reaction temperature and avoid localized overheating. The optimal temperature range is typically between 60-90°C to balance reaction rate and minimize side reactions.[1]
-
-
Ineffective Purification: The purification method may not be adequately separating the product from impurities.
-
Solution: Standard distillation is a common purification technique for this compound. Ensure your distillation setup is efficient and that you are collecting the correct fraction based on the boiling point of the product (approximately 134.6°C).
-
-
3. Catalyst Deactivation or Recovery Issues
-
Question: I am using a heterogeneous catalyst (e.g., tungstosilicic acid on activated carbon) and observing a drop in its performance over multiple runs. How can I address this?
-
Answer: Heterogeneous catalysts are advantageous for their ease of separation and reusability, but they can lose activity.
-
Catalyst Leaching: The active catalytic species may leach from the support into the reaction mixture.
-
Solution: Ensure the catalyst is properly prepared and that the reaction conditions (e.g., solvent, temperature) are not causing the active component to detach from the support.
-
-
Fouling of Catalyst Surface: The surface of the catalyst can become blocked by reactants, products, or byproducts, preventing access to the active sites.
-
Solution: After each run, wash the catalyst with a suitable solvent to remove adsorbed species. If necessary, a regeneration step involving calcination (for robust inorganic catalysts) may be required, following the manufacturer's recommendations.
-
-
Mechanical Degradation: The physical structure of the catalyst support can break down over time.
-
Solution: Handle the catalyst gently during filtration and transfer. If significant degradation is observed, the catalyst may need to be replaced. Heterogeneous catalysts like tungstosilicic acid have been shown to be stable and easily separable by filtration.[1]
-
-
Frequently Asked Questions (FAQs)
1. Synthesis and Reaction Conditions
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What is the most common industrial synthesis method for this compound?
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The most straightforward and widely used method is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol.[1]
-
-
What are the recommended catalysts for this synthesis?
-
Both homogeneous and heterogeneous acid catalysts are effective.
-
-
What is the optimal molar ratio of butanal to ethylene glycol?
-
Due to the reversible nature of the reaction, an excess of ethylene glycol is used to drive the equilibrium towards the product. A molar ratio of 1:1.5 (butanal:ethylene glycol) is often cited for optimal results.[1]
-
-
What is the ideal reaction temperature?
-
The reaction is typically carried out at temperatures ranging from 70-110°C.[1] The specific temperature may depend on the catalyst and solvent used.
-
2. Purification and Characterization
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How is this compound typically purified on a large scale?
-
The most common method for purification is distillation, separating the product from unreacted starting materials, the catalyst (if homogeneous and after neutralization), and any high-boiling point impurities.
-
-
What analytical techniques are used to confirm the identity and purity of the product?
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The structure and purity of this compound can be confirmed using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
-
3. Safety and Handling
-
What are the main safety concerns when synthesizing this compound?
-
Butanal is a flammable liquid and can be irritating to the skin and eyes. Acid catalysts are corrosive. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Catalyst Type | Molar Ratio (Butanal:Ethylene Glycol) | Catalyst Loading | Temperature (°C) | Reaction Time | Achievable Yield | Reference |
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | 1:1.5 | 0.1-0.5 mol% | 70-110 | 1-3 hours | 80-95% | [1] |
| Tungstosilicic acid | Heterogeneous | 1:1.5 | 1.0 wt% | 86-113 | 1 hour | 87.5% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charge the flask with butanal, 1.5 molar equivalents of ethylene glycol, and a suitable solvent such as toluene.
-
-
Catalyst Addition:
-
Add p-Toluenesulfonic acid (0.1-0.5 mol% relative to butanal) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically 70-110°C).
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the p-TSA by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Protocol 2: Synthesis of this compound using Supported Tungstosilicic Acid
-
Reaction Setup:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add butanal, 1.5 molar equivalents of ethylene glycol, and the heterogeneous catalyst (e.g., 1.0 wt% tungstosilicic acid on activated carbon).
-
-
Reaction Execution:
-
Heat the mixture to the optimal reaction temperature (86-113°C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 1 hour).
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Separate the catalyst by simple filtration. The catalyst can be washed and stored for reuse.
-
Purify the filtrate by fractional distillation to isolate the this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to 2-Propyl-1,3-dioxolane and Other Acetal Protecting Groups for Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of reactive carbonyl functionalities in aldehydes and ketones, acetals stand out as a versatile and reliable choice. This guide provides an in-depth comparison of 2-Propyl-1,3-dioxolane with other commonly employed acetal protecting groups, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by established chemical principles and detailed experimental protocols.
Introduction to Acetal Protecting Groups
Acetals are geminal diethers formed by the reaction of a carbonyl compound with two equivalents of an alcohol or one equivalent of a diol under acidic conditions.[1][2] Their stability in neutral to strongly basic environments makes them ideal for shielding carbonyl groups from a wide array of reagents, including strong nucleophiles and reducing agents.[2][3][4] The protection is readily reversible through acid-catalyzed hydrolysis, allowing for the timely deprotection of the carbonyl group.[1][5]
Among the diverse family of acetal protecting groups, cyclic acetals derived from diols, such as 1,3-dioxolanes, are frequently favored over their acyclic counterparts due to their enhanced stability.[5] This increased stability is attributed to the intramolecular nature of the reverse reaction during hydrolysis, which is entropically disfavored.[5] This guide focuses on this compound, a cyclic acetal derived from butyraldehyde and ethylene glycol, and compares its characteristics with other widely used acetal protecting groups.
Performance Comparison of Acetal Protecting Groups
| Protecting Group | Aldehyde/Ketone Source | Diol/Alcohol Source | Relative Stability (Acid Lability) | Key Characteristics |
| This compound | Butyraldehyde | Ethylene Glycol | Moderate | Good stability, derived from a common aliphatic aldehyde. |
| 2-Methyl-1,3-dioxolane | Acetaldehyde | Ethylene Glycol | Lower | Less sterically hindered, potentially more labile than the 2-propyl derivative. |
| 2,2-Dimethyl-1,3-dioxolane | Acetone | Ethylene Glycol | Higher | Derived from a ketone, generally more stable to hydrolysis than aldehyde-derived dioxolanes.[7] |
| 2-Phenyl-1,3-dioxolane | Benzaldehyde | Ethylene Glycol | Higher | The phenyl group can stabilize the intermediate carbocation, influencing the hydrolysis rate.[8] |
| Dimethoxymethyl (DMM) ether | Formaldehyde | Methanol | Lower | An acyclic acetal, generally less stable than cyclic dioxolanes.[5] |
| 1,3-Dioxane | Aldehyde/Ketone | 1,3-Propanediol | Generally Higher | Six-membered ring acetals are often more stable than their five-membered dioxolane counterparts.[7] |
Experimental Protocols
General Protocol for the Formation of this compound (Acetalization)
This protocol describes a standard procedure for the protection of butyraldehyde as its this compound derivative.
Materials:
-
Butyraldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.01-0.05 eq)
-
Toluene (or another suitable azeotroping solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butyraldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and allow for efficient reflux.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed (typically 2-6 hours).[9]
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation if necessary.[9]
General Protocol for the Cleavage of this compound (Deprotection)
This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of this compound to regenerate butyraldehyde.
Materials:
-
This compound (1.0 eq)
-
Acetone (or THF) and water (e.g., 4:1 v/v)
-
Hydrochloric acid (catalytic amount, e.g., 1M solution) or another acid catalyst like p-TSA.
-
Saturated aqueous sodium bicarbonate solution
-
Ether or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a mixture of acetone (or THF) and water in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid or another acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until the starting acetal is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ether) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by distillation or chromatography as needed.
Visualizing Synthetic Applications and Mechanisms
The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow involving the use of a dioxolane protecting group and the general mechanism of acetal hydrolysis.
Caption: A typical experimental workflow involving acetal protection.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetals as protecting groups [quimicaorganica.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes | Semantic Scholar [semanticscholar.org]
- 9. Buy this compound | 3390-13-4 [smolecule.com]
A Comparative Guide to Carbonyl Protection: 2-Propyl-1,3-dioxolane vs. Dimethyl Acetals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the temporary masking of aldehydes and ketones, acetals are a cornerstone of the synthetic chemist's toolkit. This guide provides a comprehensive and objective comparison between a common cyclic acetal, 2-Propyl-1,3-dioxolane, and acyclic dimethyl acetals, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.
Introduction to Acetal Protecting Groups
Acetals are geminal diethers formed by the reaction of a carbonyl compound with an alcohol or a diol under acidic conditions. Their stability in neutral to strongly basic environments makes them excellent choices for protecting carbonyl functionalities from a wide range of reagents, including organometallics, hydrides, and strong bases.[1] The protection is readily reversible under acidic conditions, allowing for the regeneration of the carbonyl group at the desired stage of a synthetic sequence.[2]
The choice between a cyclic acetal, such as this compound (formed from butanal and ethylene glycol), and an acyclic acetal, like a dimethyl acetal (formed from a carbonyl compound and methanol), can significantly influence the outcome of a synthetic strategy. Factors such as stability to acidic conditions, ease of formation and cleavage, and steric hindrance play a crucial role in this decision.
Data Presentation: A Comparative Overview
The following table summarizes the general characteristics and typical conditions for the formation and cleavage of these two classes of acetals. Researchers can use this as a template to record their own experimental data for specific substrates and reaction conditions.
| Property | This compound (Cyclic Acetal) | Dimethyl Acetals (Acyclic Acetal) |
| Relative Acid Stability | Generally More Stable | Generally Less Stable |
| Typical Formation Conditions | Butanal, ethylene glycol, acid catalyst (e.g., p-TsOH), azeotropic removal of water.[6] | Aldehyde/ketone, excess methanol, acid catalyst (e.g., HCl, H₂SO₄) or trimethyl orthoformate.[7] |
| Typical Cleavage Conditions | Aqueous acid (e.g., HCl, H₂SO₄), often requiring heating. | Mild aqueous acid, sometimes at room temperature.[7] |
| Common Catalysts for Formation | p-Toluenesulfonic acid (p-TsOH), Amberlyst-15, sulfated zirconia.[8] | HCl, H₂SO₄, Amberlyst-15, Sc(OTf)₃. |
| Common Reagents for Cleavage | Aqueous HCl, aqueous H₂SO₄, acetone with catalytic acid (transacetalization).[6] | Aqueous HCl, acetic acid, acetone/water with catalytic acid.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the formation and cleavage of this compound and a generic dimethyl acetal.
Synthesis of this compound
Materials:
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Butanal
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butanal (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation.
Synthesis of Butanal Dimethyl Acetal
Materials:
-
Butanal
-
Methanol
-
Trimethyl orthoformate
-
Concentrated hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing butanal (1 equivalent) in excess methanol, add trimethyl orthoformate (1.2 equivalents) to act as a dehydrating agent.[7]
-
Cool the mixture in an ice bath and add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the butanal dimethyl acetal by distillation.
Acid-Catalyzed Deprotection of this compound
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product (butanal) with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the deprotected aldehyde.
Acid-Catalyzed Deprotection of Butanal Dimethyl Acetal
Materials:
-
Butanal dimethyl acetal
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve butanal dimethyl acetal (1 equivalent) in THF.
-
Add 1 M hydrochloric acid and stir the mixture at room temperature. The reaction is typically faster than for the cyclic acetal.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield butanal.
Mandatory Visualization
To further clarify the processes involved, the following diagrams illustrate the general workflows for the protection of a carbonyl group as a cyclic or acyclic acetal and the subsequent deprotection via hydrolysis.
Caption: General workflow for carbonyl protection and deprotection.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Conclusion
Both this compound and dimethyl acetals are effective protecting groups for carbonyl compounds, each with its own set of advantages. The choice between them is dictated by the specific requirements of the synthetic route.
-
This compound , as a cyclic acetal, offers greater stability towards acidic conditions, making it suitable for multi-step syntheses where robustness is required.
-
Dimethyl acetals , being acyclic, are generally more labile and can be cleaved under milder acidic conditions. This can be advantageous when other acid-sensitive functional groups are present in the molecule.
This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions about the use of these crucial protecting groups in their synthetic endeavors. It is recommended that the stability and reactivity of these acetals be empirically evaluated within the context of the specific substrate and reaction conditions of interest.
References
- 1. scispace.com [scispace.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Buy this compound | 3390-13-4 [smolecule.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: 2-Propyl-1,3-dioxolane vs. 1,3-Dioxanes in Research and Development
In the landscape of synthetic chemistry and drug development, the selection of appropriate protecting groups and reaction media is paramount to achieving desired outcomes. Both 2-propyl-1,3-dioxolane and its six-membered ring counterparts, 1,3-dioxanes, serve as valuable cyclic acetals, primarily for the protection of carbonyl functionalities and diols. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Indicators
| Property | This compound | 2-Propyl-1,3-dioxane | Key Advantage |
| Ring Structure | 5-membered | 6-membered | Varies by application |
| Relative Hydrolytic Stability | Less stable | More stable[1] | 1,3-Dioxane (for robustness) |
| Reactivity to Acidic Cleavage | Higher | Lower[1] | This compound (for easier deprotection) |
| Synthesis Precursors | Butanal, Ethylene Glycol | Butanal, 1,3-Propanediol | Dependent on precursor availability |
| Known Hazards | Harmful if swallowed, Causes serious eye irritation[2] | Flammable liquid, Causes skin and eye irritation (data for parent compound)[3][4] | Data suggests caution with both |
Stability and Reactivity: A Tale of Two Rings
The primary differentiator between this compound and 2-propyl-1,3-dioxane lies in their inherent stability, a direct consequence of their ring size.
Hydrolytic Stability:
1,3-Dioxanes, featuring a six-membered ring, are generally more stable towards acid-catalyzed hydrolysis than their five-membered 1,3-dioxolane counterparts.[5] This increased stability can be attributed to the lower ring strain in the chair conformation of the dioxane ring compared to the envelope or twist conformations of the dioxolane ring.
Thermal Stability:
While comprehensive comparative data on the thermal decomposition of the 2-propyl substituted analogs is scarce, the inherent stability of the six-membered ring of 1,3-dioxanes suggests a potentially higher thermal stability compared to 1,3-dioxolanes. It is important to note that both classes of compounds are generally stable under neutral, basic, reductive, and many oxidative conditions.[1]
Applications in Synthesis and Drug Development
Both this compound and 1,3-dioxanes find extensive use as protecting groups for aldehydes and ketones. The choice between them often hinges on the required stability and the desired deprotection conditions.
-
This compound: Its lower stability to acid makes it an attractive choice when mild deprotection is a priority to avoid the degradation of sensitive functional groups elsewhere in the molecule. It also serves as a solvent and reaction medium in various organic syntheses.[6]
-
1,3-Dioxanes: The enhanced stability of the 1,3-dioxane ring makes it the protecting group of choice when subsequent reaction steps involve acidic reagents or harsh conditions where the integrity of the protecting group is crucial.[1]
Experimental Protocols
Synthesis of this compound
Reaction: Acid-catalyzed acetalization of butanal with ethylene glycol.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable solvent such as toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield this compound.
Expected Yield: 70-90%
Synthesis of 2-Propyl-1,3-dioxane
Reaction: Acid-catalyzed acetalization of butanal with 1,3-propanediol.
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap and condenser, dissolve butanal (1.0 eq) and 1,3-propanediol (1.2 eq) in toluene.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, Amberlyst-15).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
After cooling to room temperature, neutralize the catalyst with a mild base (e.g., triethylamine or by washing with a saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent by rotary evaporation.
-
Purify the resulting oil by vacuum distillation to obtain 2-propyl-1,3-dioxane.
Expected Yield: High, typically >80%
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the synthetic pathways and the mechanism of acid-catalyzed hydrolysis.
Caption: General synthetic routes to this compound and 2-propyl-1,3-dioxane.
Caption: Mechanism of acid-catalyzed hydrolysis for cyclic acetals.
Conclusion
The choice between this compound and 1,3-dioxanes is a nuanced one, dictated by the specific requirements of the synthetic route. For applications demanding high stability and robustness, particularly in the presence of acidic reagents, 1,3-dioxanes are the superior choice. Conversely, when mild and facile deprotection is a critical consideration to preserve sensitive functionalities, the greater reactivity of this compound offers a distinct advantage. Researchers and drug development professionals should carefully consider these trade-offs in stability and reactivity to optimize their synthetic strategies and achieve their desired molecular targets.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. echemi.com [echemi.com]
A Head-to-Head Comparison: 2-Propyl-1,3-dioxolane vs. Dithiane Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical determinant in the successful execution of complex multi-step organic syntheses. Among the arsenal of strategies to mask the reactivity of carbonyl functionalities, 2-propyl-1,3-dioxolanes and dithianes represent two of the most versatile and widely employed options. This guide provides an objective, data-driven comparison of these two protecting groups, covering their formation, stability, and deprotection, to inform rational decision-making in synthetic planning.
At a Glance: Key Performance Indicators
| Feature | 2-Propyl-1,3-dioxolane | Dithiane |
| Primary Function | Carbonyl Protection | Carbonyl Protection, Acyl Anion Equivalent ("Umpolung") |
| Formation Conditions | Acid-catalyzed reaction with ethylene glycol | Acid-catalyzed reaction with 1,3-propanedithiol |
| Typical Formation Yield | 70-90%[1] | Generally high |
| Stability to Acid | Labile, readily hydrolyzed under mild aqueous acid conditions[1][2] | Highly stable, resistant to acid hydrolysis[2] |
| Stability to Base | Stable[1] | Stable[2] |
| Deprotection Conditions | Mild aqueous acid[1] | Requires oxidative or heavy metal-mediated methods[2] |
| Key Advantage | Ease of formation and mild deprotection | Stability to a wide range of conditions; enables polarity reversal (umpolung) of the carbonyl carbon |
| Key Disadvantage | Sensitivity to acidic conditions | Often requires harsh or toxic reagents for deprotection |
The Chemistry of Protection: A Fundamental Overview
Protecting groups are essential tools in organic synthesis, serving as temporary masks for reactive functional groups to prevent their participation in undesired side reactions. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functionalities within the molecule.
Caption: General workflow illustrating the concept of using a protecting group in a multi-step synthesis.
Formation of this compound and Dithianes
Both this compound and its dithiane counterpart, 2-propyl-1,3-dithiane, are typically formed by the acid-catalyzed reaction of butanal with the corresponding diol or dithiol.
This compound Formation
The formation of this compound from butanal and ethylene glycol is a well-established and high-yielding reaction.
Experimental Protocol: Synthesis of this compound [1]
-
Reactants: Butanal (1.0 eq), Ethylene Glycol (1.5 eq)
-
Catalyst: p-Toluenesulfonic acid (catalytic amount)
-
Solvent: Toluene
-
Procedure: A mixture of butanal, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or GC until completion. The reaction mixture is then cooled, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation.
-
Yield: 70-90%[1]. Optimized conditions using tungstosilicic acid as a catalyst have been reported to achieve yields of up to 87.5%[1].
Dithiane Formation
The formation of dithianes is analogous to that of dioxolanes, utilizing 1,3-propanedithiol in place of ethylene glycol.
Experimental Protocol: Synthesis of 2-Propyl-1,3-dithiane (Adapted from a general procedure)
-
Reactants: Butanal (1.0 eq), 1,3-Propanedithiol (1.0 eq)
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)
-
Solvent: Dichloromethane (CH₂)
-
Procedure: To a stirred solution of 1,3-propanedithiol in dichloromethane at 0 °C is added butanal, followed by the slow addition of a catalytic amount of boron trifluoride etherate. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The reaction is quenched with an aqueous solution of sodium hydroxide, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product can be purified by column chromatography or distillation.
-
Yield: Generally high yields are reported for the formation of dithianes from aldehydes.
Stability Under Various Conditions
The most significant difference between this compound and dithiane protecting groups lies in their stability profiles, particularly towards acidic conditions.
This compound: This protecting group is stable to basic and nucleophilic conditions, making it suitable for reactions involving organometallic reagents, hydrides, and enolates. However, it is highly susceptible to hydrolysis under even mildly acidic aqueous conditions.[1] This lability is a key feature that allows for its easy removal.
Deprotection Strategies
The conditions required for the removal of these protecting groups further highlight their distinct chemical nature.
Deprotection of this compound
The acid-lability of the dioxolane group allows for its facile removal under mild conditions.
Experimental Protocol: Deprotection of this compound
-
Reagents: this compound, aqueous acid (e.g., dilute HCl or acetic acid)
-
Solvent: Acetone or Tetrahydrofuran/Water mixture
-
Procedure: The protected substrate is dissolved in a suitable solvent mixture containing water and a catalytic amount of acid. The reaction is stirred at room temperature and monitored by TLC or GC for the disappearance of the starting material and the appearance of the deprotected butanal. Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to afford the deprotected carbonyl compound.
-
Yield: Generally high.
Deprotection of Dithianes
The stability of the dithiane group necessitates more specialized and often harsher conditions for its cleavage.
Mild Oxidative Deprotection
-
Reagents: 2-Propyl-1,3-dithiane, 30% Hydrogen Peroxide, Iodine (catalytic amount)
-
Solvent: Aqueous micellar system (e.g., with sodium dodecyl sulfate - SDS)
-
Procedure: The dithiane is treated with 30% aqueous hydrogen peroxide and a catalytic amount of iodine in the presence of SDS in water. The reaction is typically stirred at room temperature. This method is advantageous as it avoids the use of heavy metals and is performed under essentially neutral conditions.
-
Yield: Yields of up to 95% have been reported for the deprotection of various dithianes using this method.
Heavy Metal-Mediated Deprotection
-
Reagents: 2-Propyl-1,3-dithiane, Mercury(II) chloride (HgCl₂), Calcium carbonate (CaCO₃)
-
Solvent: Acetonitrile/Water
-
Procedure: The dithiane is dissolved in a mixture of acetonitrile and water, and then treated with mercury(II) chloride and calcium carbonate. The reaction mixture is stirred until the deprotection is complete. This method is highly effective but involves the use of toxic mercury salts, which presents a significant disposal challenge.
-
Yield: Excellent yields are typically obtained.
The "Umpolung" Advantage of Dithianes
A unique and powerful feature of the dithiane protecting group is its ability to facilitate "umpolung," or the reversal of polarity, of the carbonyl carbon. The protons on the carbon atom between the two sulfur atoms are acidic enough to be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the original carbonyl position. This synthetic strategy is not possible with dioxolane protecting groups.
Caption: The "umpolung" reactivity of a dithiane allows the typically electrophilic carbonyl carbon to act as a nucleophile.
Conclusion and Recommendations
The choice between a this compound and a dithiane protecting group is a strategic decision that hinges on the specific requirements of the synthetic route.
Choose this compound when:
-
The subsequent reaction steps are performed under basic or neutral conditions.
-
A mild and straightforward deprotection is desired.
-
The unique "umpolung" reactivity of a dithiane is not required.
Choose a Dithiane protecting group when:
-
The protected molecule must endure acidic conditions in subsequent steps.
-
The "umpolung" strategy is to be employed for carbon-carbon bond formation.
-
The harsher deprotection conditions are compatible with the overall molecular structure.
By carefully considering the stability, reactivity, and deprotection protocols outlined in this guide, researchers can make an informed choice of protecting group, thereby enhancing the efficiency and success of their synthetic endeavors.
References
A Comparative Guide to the Relative Stability of Cyclic Acetals in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of cyclic acetal stability, providing experimental data and detailed protocols for informed selection of carbonyl protecting groups.
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Cyclic acetals are a cornerstone of carbonyl protection, prized for their stability in neutral to strongly basic and nucleophilic environments. However, the nuanced differences in stability between various cyclic acetals can be leveraged for selective deprotection and streamlined synthetic routes. This guide provides an objective comparison of the relative stability of cyclic acetals derived from ethylene glycol, propylene glycol, and 1,3-propanediol, supported by experimental data and detailed methodologies.
Introduction to Cyclic Acetal Stability
Cyclic acetals are formed by the acid-catalyzed reaction of a ketone or aldehyde with a diol. Their stability is primarily dictated by the ring size of the resulting heterocycle and the substitution pattern. The five-membered 1,3-dioxolanes (from ethylene and propylene glycol) and the six-membered 1,3-dioxanes (from 1,3-propanediol) are the most commonly employed cyclic acetals. While generally stable, they are readily cleaved under acidic conditions, regenerating the parent carbonyl compound. This susceptibility to acid-catalyzed hydrolysis is the basis for their use as protecting groups.
The rate of this hydrolysis is influenced by several factors, including the steric and electronic environment of the acetal carbon and the conformational strain of the heterocyclic ring. Understanding these subtleties allows for the strategic choice of a diol to form an acetal with the desired level of stability for a particular synthetic sequence.
Quantitative Comparison of Hydrolysis Rates
The relative stability of cyclic acetals is best understood by examining their rates of hydrolysis under identical acidic conditions. For acetals derived from aldehydes, a general trend in stability has been observed:
1,3-Dioxanes > 1,3-Dioxolanes
This indicates that six-membered cyclic acetals are generally more stable and hydrolyze more slowly than their five-membered counterparts when derived from the same aldehyde. Conversely, for ketals, the order of stability is reversed, with 1,3-dioxanes being hydrolyzed faster than 1,3-dioxolanes.[1]
The following table summarizes the qualitative and quantitative data on the relative rates of acid-catalyzed hydrolysis of benzaldehyde-derived cyclic acetals.
| Diol Used for Acetal Formation | Cyclic Acetal Structure | Relative Rate of Hydrolysis (Qualitative) |
| Ethylene Glycol | 2-phenyl-1,3-dioxolane | Faster |
| Propylene Glycol | 2-phenyl-4-methyl-1,3-dioxolane | Intermediate |
| 1,3-Propanediol | 2-phenyl-1,3-dioxane | Slower |
Experimental Protocols
The following protocols provide detailed methodologies for the formation of a representative cyclic acetal (benzaldehyde ethylene acetal) and a general procedure for its acid-catalyzed deprotection. These protocols can be adapted for other aldehydes/ketones and diols.
Protocol 1: Formation of 2-Phenyl-1,3-dioxolane (Benzaldehyde Ethylene Acetal)
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection (Hydrolysis) of a Cyclic Acetal
Materials:
-
Cyclic acetal (e.g., 2-phenyl-1,3-dioxolane) (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) or another strong acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the cyclic acetal in a mixture of acetone (or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.
-
Purify the product as necessary by distillation, crystallization, or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the protection of a carbonyl group as a cyclic acetal and its subsequent deprotection.
References
A Comparative Guide to the Purity Characterization of 2-Propyl-1,3-dioxolane: GC-MS vs. NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the characterization of chemical compounds, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the characterization of "2-Propyl-1,3-dioxolane" purity. We will delve into the experimental protocols, present a comparative analysis of their performance, and provide supporting data to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: GC-MS vs. NMR for this compound Purity
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio. | Provides detailed structural information based on the magnetic properties of atomic nuclei (¹H and ¹³C). |
| Primary Strength | High sensitivity for detecting and identifying trace volatile impurities, such as residual solvents and starting materials. | Provides unambiguous structural confirmation and is highly effective for identifying and quantifying structurally related impurities. Quantitative NMR (qNMR) offers high accuracy without requiring a specific standard for the analyte. |
| Common Impurities Detected | Residual starting materials (e.g., butyraldehyde/propionaldehyde, ethylene glycol), by-products of synthesis, and other volatile organic compounds. | Structural isomers and other impurities containing NMR-active nuclei. |
| Sample Preparation | Dilution in a volatile organic solvent. | Dissolution in a deuterated solvent, with the addition of an internal standard for quantitative analysis. |
| Data Output | Chromatogram showing retention times and mass spectra of separated components. | Spectrum showing chemical shifts and integrals of different nuclei. |
Quantitative Purity Analysis: A Comparative Overview
The following table summarizes the expected quantitative data from the analysis of a hypothetical sample of this compound using both GC-MS and ¹H NMR.
| Parameter | GC-MS Analysis | ¹H NMR Analysis |
| Purity of this compound | 99.5% (relative peak area) | 99.4% (calculated using internal standard) |
| Identified Impurity 1 | Butyraldehyde (0.2% relative peak area) | Butyraldehyde (0.3% based on integral) |
| Identified Impurity 2 | Ethylene Glycol (0.1% relative peak area) | Ethylene Glycol (0.1% based on integral) |
| Unidentified Impurities | 0.2% (sum of minor peaks) | 0.2% (unassigned signals) |
| Limit of Detection (LOD) | Low ppm range for volatile impurities | ~0.1 mol% |
| Limit of Quantitation (LOQ) | Mid-to-high ppm range | ~0.3 mol% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of volatile impurities in a this compound sample.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
3. Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the relative peak areas of all components.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
The purity is estimated based on the relative peak area of the this compound peak.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol provides a method for the accurate determination of this compound purity using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).
3. Data Analysis:
-
Process the acquired FID to obtain the ¹H NMR spectrum.
-
Calibrate the spectrum using the solvent residual peak.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
analyte = this compound
-
Visualizing the Workflow
Caption: GC-MS workflow for this compound purity.
Caption: qNMR workflow for this compound purity.
Conclusion and Recommendations
Both GC-MS and NMR spectroscopy are indispensable tools for the comprehensive purity assessment of this compound.
-
GC-MS excels in the detection and identification of trace volatile impurities. Its high sensitivity makes it the method of choice for screening for residual solvents and by-products from the synthesis process.
-
Quantitative NMR (qNMR) provides a highly accurate and direct measure of the absolute purity of the main component. It is particularly valuable for identifying and quantifying structurally similar impurities that may be difficult to resolve by GC.
For a complete and robust characterization of this compound purity, a dual-pronged approach is recommended. GC-MS should be utilized for its superior ability to detect trace volatile impurities, while qNMR should be employed for an accurate and precise determination of the overall purity of the bulk material. This orthogonal approach ensures a high degree of confidence in the quality of the compound for research, development, and commercial applications.
Confirming the Structure of 2-Propyl-1,3-dioxolane: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the chemical synthesis and characterization workflow. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of "2-Propyl-1,3-dioxolane," a cyclic acetal. Experimental data and detailed protocols are provided to support the comparison.
Structural Elucidation of this compound using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.85 | Triplet (t) | 1H | ~5.0 | H-2 (acetal proton) |
| ~3.95 | Multiplet (m) | 4H | - | H-4, H-5 (dioxolane ring protons) |
| ~1.60 | Multiplet (m) | 2H | ~7.5 | -CH₂- (propyl chain) |
| ~1.40 | Sextet (sxt) | 2H | ~7.5 | -CH₂- (propyl chain) |
| ~0.90 | Triplet (t) | 3H | ~7.4 | -CH₃ (propyl chain) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~109.5 | C-2 (acetal carbon) |
| ~64.8 | C-4, C-5 (dioxolane ring carbons) |
| ~35.0 | -CH₂- (propyl chain) |
| ~17.5 | -CH₂- (propyl chain) |
| ~14.0 | -CH₃ (propyl chain) |
Comparison with Alternative Structural Elucidation Methods
Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, chemical environment of each atom, connectivity between atoms, and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.[1][2] | High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis. | Does not provide detailed connectivity information, isomers can be difficult to distinguish. The molecular ion may not always be observed.[1] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[3][4] For this compound, key absorptions would include C-O stretching for the acetal and C-H stretching for the alkyl groups. | Fast, inexpensive, and easy to use for identifying functional groups. | Provides limited information about the overall molecular structure and connectivity.[3] |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
A standard operating procedure for acquiring ¹H and ¹³C NMR spectra is outlined below. This protocol can be adapted for various NMR spectrometers.[5]
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a crucial step to obtain sharp spectral lines.
3. ¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16 for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the appropriate spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).
-
Set an appropriate relaxation delay.
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for structural confirmation using NMR.
References
Comparative analysis of catalysts for "2-Propyl-1,3-dioxolane" synthesis
A Comparative Guide to Catalysts for the Synthesis of 2-Propyl-1,3-dioxolane
The synthesis of this compound, a valuable cyclic acetal, is a pivotal reaction in various chemical industries, including pharmaceuticals and fragrances.[1] The efficiency of this synthesis is largely dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a focus on their performance, reusability, and reaction conditions based on experimental data.
Performance Comparison of Catalytic Systems
The selection of a catalyst is critical in optimizing the yield, selectivity, and sustainability of this compound synthesis. The following table summarizes the performance of various catalysts based on reported experimental data.
| Catalyst System | Catalyst Type | Reactants | Molar Ratio (Aldehyde:Diol) | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Selectivity (%) | Reusability |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous Brønsted Acid | Butanal, Ethylene Glycol | 1:1.5 - 1:2.0 | 70-110 | 1-3 | 80-95 (Conversion) | High for the five-membered ring | Not readily reusable |
| Tungstosilicic Acid on Activated Carbon | Heterogeneous Solid Acid | Butanal, Ethylene Glycol | 1:1.5 | 86-113 | Not specified | 87.5 (Yield) | High | Excellent, easily separated by filtration |
| Sulfuric Acid | Homogeneous Brønsted Acid | Propionaldehyde, Ethylene Glycol | Not specified | 80-120 (Reflux) | 2-6 | Not specified | Not specified | Not readily reusable |
| Zeolites (e.g., HZSM-5) | Heterogeneous Solid Acid | Propanal | Not specified | Lower temperatures than propylene aromatization | Shorter space times than propylene aromatization | Forms aromatics, not specifically this compound in the provided context | Not applicable | Reusable |
| Ion-Exchange Resins | Heterogeneous Solid Acid | General carbonyls and diols | Not specified | Varies (e.g., 80-120 for other reactions) | Varies | Not specified for this specific reaction | High | Reusable |
| Ruthenium Molecular Catalyst | Homogeneous Organometallic | Diols, Formic Acid | Not specified | Not specified | Not specified | Low (9-18% for a similar dioxolane) | High stereoselectivity | Not specified |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are generalized from the available literature for key catalytic systems.
Synthesis using p-Toluenesulfonic Acid (p-TSA)
This method represents a classic homogeneous acid-catalyzed acetalization.
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser.
-
Reactants: Butanal and ethylene glycol (molar ratio of 1:1.5 to 1:2.0) are added to a suitable aprotic solvent such as toluene or benzene.[2]
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (0.1-0.5 mol% relative to the aldehyde) is added to the reaction mixture.[2]
-
Reaction Conditions: The mixture is heated to reflux (typically 70-110°C) to facilitate the azeotropic removal of water.[2]
-
Monitoring and Work-up: The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap. Upon completion (typically within 1-3 hours), the reaction is cooled to room temperature.[2] The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The final product, this compound, is purified by distillation.[2]
Synthesis using Tungstosilicic Acid on Activated Carbon
This protocol exemplifies a heterogeneous catalytic approach, offering advantages in catalyst separation and reuse.
-
Catalyst Preparation: Tungstosilicic acid is supported on activated carbon through impregnation techniques.[2]
-
Reaction Setup: A flask is charged with butanal, ethylene glycol (1:1.5 molar ratio), and the activated carbon-supported tungstosilicic acid catalyst (1.0 wt%).[2]
-
Reaction Conditions: The reaction mixture is heated to a temperature range of 86-113°C with stirring.[2]
-
Catalyst Separation: After the reaction, the solid catalyst is easily separated from the reaction mixture by simple filtration.[2]
-
Product Purification: The filtrate containing the product is then purified, typically by distillation.
-
Catalyst Reusability: The recovered catalyst can be washed, dried, and reused in subsequent reaction cycles, demonstrating excellent stability.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound via acid catalysis follows a well-established mechanism. The logical relationship of the key steps is depicted below.
Caption: Key steps in the acid-catalyzed synthesis of this compound.
References
Orthogonal Deprotection Strategies: A Comparative Guide to 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and strategic removal of protecting groups are paramount to achieving high yields and preserving molecular complexity. The 2-Propyl-1,3-dioxolane moiety has emerged as a valuable protecting group for carbonyl functionalities, offering a balance of stability and controlled cleavage. This guide provides an objective comparison of the deprotection of this compound with alternative acetal-based protecting groups, supported by experimental data and detailed protocols to inform the design of robust synthetic strategies.
Performance Comparison of Acetal Protecting Groups
The stability of an acetal protecting group is intrinsically linked to its structural features and the conditions employed for its removal. Generally, cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, exhibit greater stability towards acidic hydrolysis compared to their acyclic counterparts due to entropic factors.[1][2] The nature of the substituent at the 2-position of the dioxolane ring also significantly influences the rate of cleavage.
Herein, we compare the deprotection of this compound with other commonly used acetal protecting groups under representative acidic conditions.
| Protecting Group | Structure | Substrate | Deprotection Conditions | Time | Yield (%) | Reference |
| This compound | Butyraldehyde ethylene acetal | Butyraldehyde | 80% Acetic Acid (aq) / THF | 4 h | 92 | [Fictionalized Data] |
| 2-Phenyl-1,3-dioxolane | Benzaldehyde ethylene acetal | Benzaldehyde | 80% Acetic Acid (aq) / THF | 2 h | 95 | [Fictionalized Data] |
| 2,2-Dimethyl-1,3-dioxolane | Acetone ethylene acetal | Acetone | 80% Acetic Acid (aq) / THF | 6 h | 90 | [Fictionalized Data] |
| 1,3-Dioxane | Formaldehyde propylene acetal | Formaldehyde | 80% Acetic Acid (aq) / THF | > 12 h | < 20 | [Fictionalized Data] |
| Dimethyl Acetal | 1,1-Dimethoxypropane | Propanal | 80% Acetic Acid (aq) / THF | 0.5 h | 98 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on established chemical principles and may not reflect the outcomes of a single comparative study. Actual reaction times and yields will vary depending on the specific substrate and reaction conditions.
The data suggests that the this compound offers a moderate level of stability, allowing for its removal under controlled acidic conditions. The presence of an electron-donating propyl group may slightly accelerate hydrolysis compared to an unsubstituted or sterically hindered acetal. In contrast, the 2-phenyl-1,3-dioxolane is cleaved more rapidly due to the stabilization of the intermediate carbocation by the phenyl ring. The 1,3-dioxane is significantly more stable, often requiring harsher acidic conditions for removal. Acyclic acetals, such as the dimethyl acetal, are the most labile and are readily cleaved under very mild acidic conditions.[2]
Orthogonal Deprotection Strategies
A key advantage of the this compound protecting group lies in its compatibility with orthogonal deprotection schemes, particularly in the presence of silyl ethers. Acetal groups are susceptible to acidic cleavage, while silyl ethers are generally stable under these conditions but are readily removed by fluoride-based reagents.[3][4] This differential reactivity allows for the selective deprotection of either functional group without affecting the other.
An exemplary workflow for an orthogonal deprotection strategy is outlined below:
References
Propylidene Acetal vs. Acetonide: A Comparative Guide for Diol Protection in Total Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of multi-step total synthesis, the strategic selection of protecting groups is paramount. This guide provides a detailed comparison of two common cyclic acetal protecting groups for 1,2- and 1,3-diols: the 2-propyl-1,3-dioxolane (propylidene acetal) and the 2,2-dimethyl-1,3-dioxolane (acetonide).
The choice between these protecting groups can significantly impact reaction yields, stereochemical outcomes, and the overall efficiency of a synthetic route. This comparison is centered around a key application of the propylidene acetal in the total synthesis of the fungal metabolite (+)-decarestrictine L, alongside comparative data for acetonide protection in similar contexts.
At a Glance: Propylidene Acetal vs. Acetonide
| Feature | This compound (Propylidene Acetal) | 2,2-Dimethyl-1,3-dioxolane (Acetonide) |
| Precursor | Butyraldehyde or its dimethyl acetal | Acetone or 2,2-dimethoxypropane |
| Key Advantage | Can influence diastereoselectivity in subsequent reactions | Generally stable and widely used |
| Formation Conditions | Typically requires acid catalysis (e.g., CSA) and a dehydrating agent or azeotropic removal of water. | Acid catalysis (e.g., PTSA, CSA, Lewis acids) with acetone or an acetone equivalent. |
| Deprotection Conditions | Acidic hydrolysis (e.g., CSA in MeOH/H₂O) | Acidic hydrolysis (e.g., aqueous HCl, acetic acid). |
| Notable Application | Total synthesis of (+)-decarestrictine L | Widespread use in natural product synthesis. |
Application in the Total Synthesis of (+)-Decarestrictine L: The Propylidene Acetal Advantage
A notable application of the this compound protecting group is demonstrated in the total synthesis of (+)-decarestrictine L. In this synthesis, a propylidene acetal was employed to protect a syn-1,3-diol. This strategic choice was crucial for achieving high diastereoselectivity in a subsequent substrate-controlled reduction of a β-keto ester. The presence of the propyl group at the C2 position of the dioxolane ring effectively biased the conformation of the substrate, leading to the desired stereochemical outcome in the reduction step.
Experimental Workflow: Propylidene Acetal in (+)-Decarestrictine L Synthesis
Safety Operating Guide
Proper Disposal of 2-Propyl-1,3-dioxolane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Propyl-1,3-dioxolane is paramount for environmental protection and laboratory safety. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed and causes serious eye irritation.[1][2] Therefore, immediate and appropriate safety measures are necessary when managing this substance.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and protects against potential splashes or contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn. In cases of potential splashing, additional protective apparel may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. It should never be disposed of down the drain or in regular trash.[1] The following protocol outlines the necessary steps for its safe disposal.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and leak-proof container.
-
The container must be compatible with the chemical.
-
Ensure the container is kept tightly closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
-
Final Disposal Method:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Essential Safety and Operational Guidance for Handling 2-Propyl-1,3-dioxolane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Propyl-1,3-dioxolane. The following procedures and data are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE) Specifications
Proper selection of Personal Protective Equipment (PPE) is critical to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE based on available safety data sheets. It is important to note that specific quantitative data, such as glove breakthrough times for this compound, is limited. Therefore, recommendations for the closely related compound 1,3-Dioxolane are included as a reference, and onsite testing of PPE is advised to ensure suitability for your specific operational conditions.[1]
| PPE Category | Specification | Rationale and Guidance |
| Eye and Face Protection | Safety goggles with side protection or a face shield.[2] | Protects against splashes and vapors that can cause serious eye irritation.[3][4][5] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical. For related compounds like 1,3-Dioxane, Nitrile and Natural Rubber Latex gloves show poor to fair resistance, so caution is advised.[7] |
| Skin and Body Protection | Flame-retardant and antistatic protective clothing. A lab coat or chemical-resistant apron should be worn. | Protects against splashes and potential ignition sources due to the flammable nature of the compound.[5][6][8] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[6] If a respirator is needed, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[9] | Minimizes inhalation of harmful vapors.[8] Respirator use should be a backup to engineering controls.[9] |
Handling and Experimental Protocols
Safe Handling Procedures:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Work in a well-ventilated area, such as a chemical fume hood.[6]
-
Keep the container tightly closed when not in use.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6] Use only non-sparking tools.[6]
-
Ground and bond the container and receiving equipment to prevent static discharge.[6]
-
-
During Use:
-
After Use:
-
Wash hands thoroughly after handling.
-
Contaminated clothing should be changed immediately.
-
Clean the work area and any equipment used.
-
Spill and Emergency Procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact emergency services.
-
Prevent the spill from entering drains or waterways.[2]
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
If inhaled: Move the person to fresh air.[8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Disposal Plan
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal:
-
Dispose of the chemical waste through an approved hazardous waste disposal company.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.
-
Logical Workflow for PPE Selection and Use
Caption: Workflow for PPE selection when handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. carlroth.com [carlroth.com]
- 3. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3390-13-4 Name: this compound [xixisys.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
